Deucrictibant
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2340111-58-0 |
|---|---|
Molecular Formula |
C25H23ClF3N5O3 |
Molecular Weight |
534.9 g/mol |
IUPAC Name |
N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide |
InChI |
InChI=1S/C25H23ClF3N5O3/c1-13-7-18(24-30-12-31-34(24)3)16-5-4-6-21(23(16)32-13)36-10-19-17(8-15(27)9-20(19)26)14(2)33-22(35)11-37-25(28)29/h4-9,12,14,25H,10-11H2,1-3H3,(H,33,35)/t14-/m0/s1/i14D |
InChI Key |
ZTCLCSCHTACERP-WTDRUJNCSA-N |
Isomeric SMILES |
[2H][C@](C)(C1=C(C(=CC(=C1)F)Cl)COC2=CC=CC3=C(C=C(N=C32)C)C4=NC=NN4C)NC(=O)COC(F)F |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=C(C=C3Cl)F)C(C)NC(=O)COC(F)F)C4=NC=NN4C |
Origin of Product |
United States |
Foundational & Exploratory
Deucrictibant: A Technical Guide to its Mechanism of Action in Hereditary Angioedema
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the mechanism of action, pharmacological profile, and clinical efficacy of deucrictibant, a novel therapeutic agent for the treatment of Hereditary Angioedema (HAE).
Introduction: The Pathophysiology of HAE and the Role of Bradykinin (B550075)
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent, severe, and unpredictable episodes of swelling (edema) in various parts of the body, including the skin, gastrointestinal tract, and upper airways.[1] These attacks can be debilitating and, in the case of laryngeal edema, life-threatening.[2]
The underlying cause of HAE types 1 and 2 is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) protein.[2] This deficiency leads to dysregulation of the contact system and subsequent overproduction of the vasoactive peptide bradykinin.[2][3] Bradykinin is the key mediator of swelling in HAE.[2][4] It binds to the bradykinin B2 receptor (B2R), a G-protein-coupled receptor located on the surface of endothelial cells.[2][5] Activation of the B2R initiates a signaling cascade that increases vascular permeability, leading to fluid leakage from the blood vessels into the surrounding tissues, which manifests as angioedema.[2]
This compound is an orally bioavailable, potent, and selective small-molecule antagonist of the bradykinin B2 receptor.[6] By directly blocking the action of bradykinin at its receptor, this compound offers a targeted therapeutic approach to both treat acute HAE attacks and prevent their occurrence.[1][6]
Core Mechanism of Action: Competitive Antagonism of the Bradykinin B2 Receptor
The therapeutic effect of this compound is derived from its function as a competitive antagonist at the bradykinin B2 receptor. In the pathological state of HAE, excessive levels of bradykinin saturate B2 receptors, triggering a signaling cascade that results in angioedema. This compound is designed to occupy the binding site of the B2 receptor, thereby preventing bradykinin from binding and activating it.[5] This inhibition blocks the downstream signaling pathway responsible for vasodilation and increased vascular permeability, ultimately preventing or resolving the swelling associated with HAE attacks.[1]
The signaling pathway is illustrated below:
In Vitro Pharmacological Profile
Preclinical studies have demonstrated that this compound is a highly potent antagonist of the human bradykinin B2 receptor. Its affinity and functional antagonism have been quantified in various in vitro systems, showing significantly greater potency than icatibant, an injectable B2 receptor antagonist used for on-demand HAE treatment.[3][7]
| Parameter | Assay Type | This compound | This compound Active Metabolite (PHA-022484) | Icatibant | Potency vs. Icatibant (this compound) |
| Binding Affinity (Ki) | Recombinant human B2R | 0.47 nM | 0.70 nM | N/A | N/A |
| Functional Antagonism (Kb) | Calcium Mobilization Assay (Recombinant hB2R in CHO cells) | 0.15 nM | 0.26 nM | 3.19 nM | ~21-fold higher[7] |
| Functional Antagonism (pA2) | Human Umbilical Vein Contractility Assay (Endogenous hB2R) | 0.35 nM | 0.47 nM | 8.71 nM | ~25-fold higher[7] |
Table 1: Summary of In Vitro Pharmacological Data for this compound. Data sourced from Pharvaris presentations and related publications.[7][8]
Experimental Protocols
The characterization of this compound's pharmacological profile involves standard, robust assays to determine binding affinity and functional antagonism.
Binding Affinity Determination: Competitive Radioligand Binding Assay
This assay quantifies the affinity of this compound for the B2 receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the human bradykinin B2 receptor. Materials:
-
Cell membranes expressing the recombinant human B2 receptor.
-
Radioligand: Tritiated bradykinin ([³H]-BK).[9]
-
Test Compound: this compound at a range of concentrations.
-
Binding buffer, glass fiber filters, and a scintillation counter.[9]
Methodology:
-
Incubation: A constant concentration of [³H]-BK and cell membranes are incubated with increasing concentrations of unlabeled this compound.[9]
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.[9]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates receptor-bound radioligand from the unbound radioligand.[9]
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[9]
-
Data Analysis: A competition curve is generated by plotting the percentage of specific [³H]-BK binding against the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of specific binding) is determined from this curve and subsequently converted to the Ki value.[9]
Functional Antagonism Assessment: Calcium Mobilization Assay
This assay measures the ability of this compound to block the intracellular signaling (calcium release) that occurs upon bradykinin binding to the B2 receptor.
Objective: To determine the functional potency (Kb or IC50) of this compound in blocking bradykinin-induced B2 receptor activation. Materials:
-
A cell line (e.g., CHO) engineered to express the human B2 receptor.
-
A fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Agonist: Bradykinin.
-
Antagonist: this compound.
-
A fluorometric imaging plate reader or similar instrument.
Methodology:
-
Cell Preparation: Cells expressing the B2 receptor are cultured and seeded into microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: Cells are then stimulated with a fixed concentration of bradykinin to induce B2R activation and subsequent intracellular calcium release.
-
Signal Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the bradykinin-induced calcium signal. An IC50 value is calculated, representing the concentration of this compound that inhibits 50% of the maximal response to bradykinin.
Clinical Pharmacology and Efficacy
This compound is being developed in two oral formulations: an immediate-release (IR) capsule (PHVS416) for on-demand treatment of acute attacks, and an extended-release (XR) tablet (PHVS719) for once-daily prophylactic use.[3][10] Clinical trials have demonstrated the efficacy of both approaches.
On-Demand Treatment Efficacy
The RAPIDe-3 Phase 3 trial evaluated the immediate-release formulation for the acute treatment of HAE attacks.[4][6]
| Endpoint | This compound | Placebo | p-value |
| Median Time to Onset of Symptom Relief | ~1.3 hours[4] (1.28 hours[11]) | >12 hours[4][11] | <0.0001[11] |
| Median Time to Complete Symptom Resolution | ~12 hours[4] | >24 hours[4][11] | <0.0001[11] |
| Median Time to End of Progression | <20 minutes[4] | ~4 hours[4] | N/A |
| Attacks Not Requiring Rescue Medication (within 12 hrs) | 93.2%[11] | N/A | N/A |
Table 2: Key Efficacy Outcomes from the RAPIDe-3 Phase 3 On-Demand Trial.[4][11]
Prophylactic Treatment Efficacy
The CHAPTER-1 Phase 2 trial assessed the extended-release formulation for the prevention of HAE attacks.[12]
| Endpoint | This compound (20 mg/day) | This compound (40 mg/day) | Placebo |
| Mean Reduction in Monthly HAE Attack Rate vs. Placebo | 79.3% (p=0.0009) | 84.5% (p=0.0008) | Baseline |
| Long-term Reduction in Attack Rate vs. Baseline (OLE) | N/A | 93% | N/A |
Table 3: Key Efficacy Outcomes from the CHAPTER-1 Phase 2 Prophylactic Trial and its Open-Label Extension (OLE).[12][13]
Conclusion
This compound represents a significant advancement in HAE therapeutics, operating through the well-established mechanism of bradykinin B2 receptor antagonism.[4][11] Its high potency and selectivity, demonstrated in rigorous in vitro assays, translate into clinically meaningful efficacy for both on-demand and prophylactic treatment of HAE attacks.[4][12] As a novel, orally administered small molecule, this compound has the potential to reduce the treatment burden and improve the quality of life for individuals living with HAE.[5][14] The comprehensive clinical data supports its development as the potential first and only oral therapy to offer control in both treatment settings for bradykinin-mediated angioedema.[4][11]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. angioedemanews.com [angioedemanews.com]
- 4. angioedemanews.com [angioedemanews.com]
- 5. seekingalpha.com [seekingalpha.com]
- 6. pharvaris.com [pharvaris.com]
- 7. ir.pharvaris.com [ir.pharvaris.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. angioedemanews.com [angioedemanews.com]
- 11. Pharvaris’ oral this compound hits endpoints in acute HAE trial | BioWorld [bioworld.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Pharvaris Presents Long-Term this compound Data for HAE at Bradykinin Symposium 2024 [synapse.patsnap.com]
- 14. swissbiotech.org [swissbiotech.org]
Deucrictibant: A Technical Overview of its High-Affinity Binding to the Bradykinin B2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Deucrictibant, a novel, orally available small-molecule antagonist of the bradykinin (B550075) B2 (B2) receptor.[1][2] this compound is currently in clinical development for the treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[3][4][5] By competitively blocking the B2 receptor, this compound aims to prevent the downstream signaling cascade initiated by bradykinin, a potent vasodilator responsible for the increased vascular permeability and subsequent swelling seen in HAE attacks.[3][5][6][7] This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for the scientific community.
Comparative Binding Affinity at the Human Bradykinin B2 Receptor
This compound demonstrates high-affinity binding to the human bradykinin B2 receptor, with studies indicating a potency that is approximately 20 times greater than that of Icatibant, an established injectable B2 receptor antagonist used for on-demand treatment of HAE.[4] The following table summarizes the key quantitative metrics of binding affinity and functional antagonism for this compound and Icatibant.
| Compound | Assay Type | Target Receptor | Parameter | Value (nM) | Reference |
| This compound (Compound 3) | Radioligand Binding Assay | Recombinant Human B2 | Kᵢ | 0.50 | [8] |
| Calcium Mobilization Assay | Recombinant Human B2 | Kₑ | 0.24 | [8] | |
| Human Umbilical Vein Contraction | Endogenous Human B2 | pA₂ (nM) | 0.21 | [8] | |
| Icatibant | Radioligand Binding Assay | Recombinant Human B2 | Kᵢ | 0.60 | [8] |
| Calcium Mobilization Assay | Recombinant Human B2 | Kₑ | 2.81 | [8] | |
| Human Umbilical Vein Contraction | Endogenous Human B2 | pA₂ (nM) | 8.71 | [8] |
Table 1: Comparative Binding and Functional Antagonism of this compound and Icatibant at the Human Bradykinin B2 Receptor. Kᵢ (Inhibition Constant) and Kₑ (Equilibrium Dissociation Constant) values were determined using recombinant human B2 receptors. The pA₂ value, a measure of antagonist potency, was determined in a functional bioassay using human isolated umbilical vein.[8]
Experimental Protocols
The determination of the binding affinity and functional antagonism of this compound involves several key in vitro experiments. The methodologies for these assays are detailed below.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[9]
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells that are stably expressing the recombinant human bradykinin B2 receptor.[8][9]
-
Incubation: The prepared cell membranes are incubated with a fixed concentration of a radiolabeled bradykinin analog, such as [³H]bradykinin (e.g., 0.3 nM), and varying concentrations of the test compound (this compound or Icatibant).[8][9]
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.[9]
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist, in this case, the mobilization of intracellular calcium following bradykinin B2 receptor activation.[9]
-
Cell Culture: CHO cells stably expressing the recombinant human B2 receptor are cultured in appropriate media.[8]
-
Cell Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Incubation with Antagonist: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Icatibant) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of bradykinin.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorometric imaging plate reader or a similar instrument.[9]
-
Data Analysis: The antagonist's potency is determined by quantifying its ability to inhibit the bradykinin-induced calcium mobilization. The results are often expressed as the equilibrium dissociation constant (Kₑ).[8]
Human Umbilical Vein Contraction Bioassay
This ex vivo functional assay assesses the antagonist's potency in a native tissue system that endogenously expresses the bradykinin B2 receptor.
-
Tissue Preparation: Human umbilical veins are obtained and prepared as isolated tissue strips.
-
Tissue Mounting: The tissue strips are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.
-
Contraction Measurement: The contractile responses of the tissue are recorded using an isometric force transducer.
-
Antagonist Incubation: The tissues are incubated with varying concentrations of the antagonist (this compound or Icatibant).
-
Agonist-Induced Contraction: Cumulative concentration-response curves to bradykinin are generated in the absence and presence of the antagonist.
-
Data Analysis: The antagonist potency is determined by the degree of rightward shift of the agonist concentration-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated.[8]
Visualizing the Molecular Landscape
To better understand the context of this compound's mechanism of action, the following diagrams illustrate the bradykinin B2 receptor signaling pathway and a generalized workflow for determining antagonist binding affinity.
Figure 1: Bradykinin B2 Receptor Signaling Pathway and Point of Inhibition by this compound.
Figure 2: Generalized Workflow for Radioligand Competition Binding Assay.
Mechanism of Action
The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in various tissues.[10][11] Upon binding of its endogenous ligand, bradykinin, the B2 receptor primarily couples to Gαq/11 proteins.[9][12] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9][12] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12] This signaling cascade ultimately leads to various physiological responses, including vasodilation, increased vascular permeability, and pain—the hallmark symptoms of an HAE attack.[6][13]
This compound acts as a selective and competitive antagonist at the bradykinin B2 receptor.[1][14] By binding to the receptor with high affinity, it physically blocks bradykinin from binding and initiating the downstream signaling cascade.[3][7] This inhibitory action at the receptor level is the core mechanism by which this compound is expected to prevent and treat the swelling and other symptoms associated with HAE.[3][5]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Pharvaris is developing a bradykinin B2 receptor antagonist for the treatment of hereditary angioedema [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. angioedemanews.com [angioedemanews.com]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Icatibant Acetate? [synapse.patsnap.com]
- 8. ir.pharvaris.com [ir.pharvaris.com]
- 9. benchchem.com [benchchem.com]
- 10. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gosset.ai [gosset.ai]
- 14. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Deucrictibant: A Technical Guide to a Novel Bradykinin B2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucrictibant is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the bradykinin (B550075) B2 receptor.[1][2] Developed by Pharvaris, this compound is currently in late-stage clinical development for the on-demand and prophylactic treatment of hereditary angioedema (HAE) and other bradykinin-mediated angioedemas.[3][4][5] Its mechanism of action targets the final pathway responsible for the swelling and pain associated with HAE attacks, offering a promising therapeutic approach. This technical guide provides a comprehensive overview of the molecular structure, properties, mechanism of action, and key experimental data related to this compound.
Molecular Structure and Properties
This compound, also known as PHA-022121 or PHVS-719, is a deuterated analogue of a previously reported bradykinin B2 receptor antagonist. The introduction of deuterium (B1214612) at a metabolic soft spot is a strategic modification aimed at improving the molecule's pharmacokinetic profile.[6]
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C25H23ClF3N5O3 | [7] |
| IUPAC Name | N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide | [7] |
| CAS Number | 2340111-58-0 | [2] |
| Molecular Weight | 533.94 g/mol | [2] |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Water Solubility | Not publicly available | |
| pKa | Not publicly available |
Mechanism of Action
This compound exerts its therapeutic effect by selectively blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[1] In HAE, excessive production of bradykinin leads to the activation of B2R on endothelial cells, resulting in vasodilation, increased vascular permeability, and subsequent angioedema.[3] By competitively inhibiting the binding of bradykinin to the B2R, this compound prevents the downstream signaling cascade responsible for these pathological effects.
The binding of bradykinin to the B2R typically activates two main signaling pathways through its coupling with Gαq and Gαi proteins. This compound blocks these downstream effects.
Caption: this compound blocks bradykinin-induced B2R signaling.
Pharmacokinetics
This compound is being developed in two formulations: an immediate-release (IR) capsule for on-demand treatment and an extended-release (XR) tablet for prophylaxis.[8] Pharmacokinetic studies have demonstrated that the IR capsule allows for rapid absorption, while the XR tablet provides sustained exposure.[9]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Formulation | Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Bioavailability | Source |
| IR Capsule | 2 x 20 mg | 513 | 1 | 5.10 | Predicted 30-60% | |
| XR Tablet | 40 mg | 86.2 | 5.03 | 5.72 | Comparable to IR |
Pharmacodynamics
This compound has demonstrated high potency in blocking the bradykinin B2 receptor in various models.[6] Clinical studies have shown that this potent antagonism translates into rapid and effective symptom relief in HAE patients.[3][4][10][11]
Table 3: Pharmacodynamic and Efficacy Parameters of this compound
| Parameter | Model | Value | Source |
| Potency (nM) | In vitro (recombinant human B2R) | 0.15 | [6] |
| Potency (nM) | Ex vivo (human umbilical vein) | 0.35 | [6] |
| EC50 (ng/mL) | In vivo (human bradykinin challenge) | 2.4 | |
| EC85 (ng/mL) | In vivo (human bradykinin challenge) | 13.8 | |
| Median Time to Symptom Relief | Phase 2 (RAPIDe-1) | ~1.1 hours | [10] |
| Median Time to End of Progression | Phase 2 (RAPIDe-1) | 25-26 minutes | [12][13] |
| Attack Rate Reduction | Phase 2 (CHAPTER-1, prophylactic) | 79.3% (20 mg/day), 84.5% (40 mg/day) | [4] |
Experimental Protocols
Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a receptor. The following is a representative protocol for assessing the binding of this compound to the bradykinin B2 receptor.
Caption: General workflow for a receptor binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO or HEK293 cells) are prepared and quantified for protein concentration.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed concentration of a radiolabeled bradykinin ligand (e.g., [3H]-bradykinin) and varying concentrations of unlabeled this compound. Control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled bradykinin) are included.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted as the percentage of specific binding versus the log concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding). The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Clinical Trial Protocols: RAPIDe-1 and CHAPTER-1
The efficacy and safety of this compound have been evaluated in several clinical trials. The designs of two key Phase 2 studies are summarized below.
-
RAPIDe-1 (On-Demand Treatment): This was a Phase 2, double-blind, placebo-controlled, randomized, cross-over, dose-ranging trial to evaluate the efficacy and safety of immediate-release this compound capsules for the treatment of HAE attacks.[10]
-
CHAPTER-1 (Prophylactic Treatment): This was a Phase 2, two-part, double-blind, placebo-controlled study to assess the efficacy, safety, and tolerability of this compound for the long-term prophylaxis of angioedema attacks in patients with HAE.[4]
Caption: this compound's therapeutic rationale.
Conclusion
This compound is a promising oral therapy for bradykinin-mediated angioedema, with a well-defined mechanism of action and a favorable pharmacokinetic and pharmacodynamic profile demonstrated in clinical trials. Its ability to potently and selectively block the bradykinin B2 receptor addresses the underlying cause of HAE attacks. The development of both immediate-release and extended-release formulations provides flexibility for on-demand and prophylactic treatment strategies. The data presented in this guide underscore the potential of this compound to become a valuable treatment option for patients with HAE and other related conditions. Further results from ongoing Phase 3 studies are anticipated to provide more definitive evidence of its clinical utility.
References
- 1. Pharvaris Presents Data Supporting Ongoing Clinical Development of this compound in Bradykinin-Mediated Angioedema - Pharvaris N.V. [ir.pharvaris.com]
- 2. abmole.com [abmole.com]
- 3. Pharvaris Reports Promising Durability Data for this compound in Treating Hereditary Angioedema and Highlights Potential for Expanded Use in Bradykinin-Mediated Angioedema | Nasdaq [nasdaq.com]
- 4. Pharvaris Presents Long-Term this compound Data for HAE at Bradykinin Symposium 2024 [synapse.patsnap.com]
- 5. swissbiotech.org [swissbiotech.org]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. This compound | C25H23ClF3N5O3 | CID 154623230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharvaris Presents Long-Term Clinical Data of this compound for the Prevention and Treatment of HAE Attacks at the 2025 AAAAI/WAO Joint Congress - Pharvaris N.V. [ir.pharvaris.com]
- 9. pharvaris.com [pharvaris.com]
- 10. ir.pharvaris.com [ir.pharvaris.com]
- 11. Pharvaris Presents Data Highlighting the Potential for this compound to Prevent and Treat Bradykinin-Mediated Angioedema Attacks at the EAACI Congress - Pharvaris N.V. [ir.pharvaris.com]
- 12. ir.pharvaris.com [ir.pharvaris.com]
- 13. ir.pharvaris.com [ir.pharvaris.com]
Deucrictibant for Bradykinin-Mediated Angioedema: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Deucrictibant is a novel, orally bioavailable small-molecule antagonist of the bradykinin (B550075) B2 receptor, currently in late-stage clinical development for the treatment of bradykinin-mediated angioedema, including hereditary angioedema (HAE).[1][2][3] Developed by Pharvaris, this compound is being investigated in two formulations: an immediate-release capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release tablet (PHVS719) for prophylactic use.[2][4] By selectively blocking the bradykinin B2 receptor, this compound directly inhibits the downstream signaling that leads to increased vascular permeability, swelling, and pain characteristic of angioedema attacks.[5] Clinical trial data from the RAPIDe and CHAPTER studies have demonstrated promising efficacy and a favorable safety profile for both formulations.[6][7] This guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and the experimental protocols utilized in the development of this compound.
Introduction to Bradykinin-Mediated Angioedema
Bradykinin-mediated angioedema encompasses a group of disorders characterized by recurrent, unpredictable episodes of localized, non-pitting swelling of the subcutaneous and submucosal tissues.[8] Hereditary angioedema (HAE) is a rare genetic form of this condition, most commonly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[4][8] This leads to dysregulation of the kallikrein-kinin system and excessive production of bradykinin.[4] Bradykinin, a potent vasodilator, binds to the bradykinin B2 receptor on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and the subsequent leakage of fluid into the surrounding tissues, manifesting as angioedema attacks.[5]
Mechanism of Action of this compound
This compound is a potent and selective competitive antagonist of the bradykinin B2 receptor.[5][7] By binding to this receptor, it prevents the interaction of bradykinin, thereby inhibiting the downstream signaling pathways responsible for the clinical manifestations of angioedema.[4][5] Preclinical studies have shown that this compound is approximately 20 times more potent than icatibant, another bradykinin B2 receptor antagonist administered via subcutaneous injection.[8]
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. quanticate.com [quanticate.com]
- 4. How to Develop a Statistical Analysis Plan (SAP) For Clinical Trials [kolabtree.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Quantitative LC-MS/MS Method for Determination of Deucravacitinib in Rat Plasma and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. A template for the authoring of statistical analysis plans - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Deucrictibant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucrictibant (formerly PHA121) is a novel, orally bioavailable small-molecule antagonist of the bradykinin (B550075) B2 receptor currently in late-stage clinical development for the on-demand and prophylactic treatment of hereditary angioedema (HAE).[1] This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound functions as a competitive antagonist of the bradykinin B2 receptor. In pathological conditions such as HAE, excessive bradykinin production leads to increased vascular permeability and subsequent swelling (angioedema). By blocking the interaction of bradykinin with its B2 receptor, this compound mitigates the downstream signaling cascade responsible for these symptoms.
Pharmacology
In Vitro Potency and Selectivity
This compound and its active metabolite have demonstrated high affinity and potent antagonism of the human bradykinin B2 receptor in various in vitro assays. The compound is significantly more potent than icatibant, an established injectable B2 receptor antagonist.
| Compound | Assay | Species | Receptor | Parameter | Value | Reference |
| This compound (PHA-022121) | Radioligand Binding | Human | Recombinant B2 | Ki (nM) | 0.47 | [2] |
| Calcium Mobilization | Human | Recombinant B2 | Kb (nM) | 0.15 | [2] | |
| Human Umbilical Vein Contraction | Human | Endogenous B2 | pA2 | 0.35 nM | [2] | |
| Active Metabolite (PHA-022484) | Radioligand Binding | Human | Recombinant B2 | Ki (nM) | 0.70 | [2] |
| Calcium Mobilization | Human | Recombinant B2 | Kb (nM) | 0.26 | [2] | |
| Human Umbilical Vein Contraction | Human | Endogenous B2 | pA2 | 0.47 nM | [2] | |
| Icatibant | Human Umbilical Vein Contraction | Human | Endogenous B2 | pA2 | 8.7 nM |
This compound exhibits high selectivity for the human bradykinin B2 receptor over a wide range of other molecular targets, including the bradykinin B1 receptor.[3]
Experimental Protocols: In Vitro Assays
-
Radioligand Binding Assay: The affinity of this compound for the recombinant human bradykinin B2 receptor was determined by its ability to displace a radiolabeled ligand.
-
Calcium Mobilization Assay: The antagonist potency was measured by the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium in cells expressing the recombinant human B2 receptor.
-
Human Umbilical Vein (HUV) Contractility Assay: The functional antagonism at the endogenous human B2 receptor was assessed by measuring the inhibition of bradykinin-induced contractions of isolated HUV segments.
Pharmacokinetics
Preclinical pharmacokinetic studies were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. A one-compartment, first-order elimination pharmacokinetic model was developed based on in vitro and animal pharmacokinetic data to predict the human pharmacokinetic profile.[3] Preclinical data indicated comparable exposure between oral solution and capsule formulations and suggested that this compound is well-absorbed in the gut.
Pharmacodynamics in Animal Models
Bradykinin Challenge Model in Cynomolgus Monkeys
A key preclinical model used to assess the in vivo efficacy of this compound was a bradykinin challenge model in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient reduction in blood pressure, which can be attenuated by a bradykinin B2 receptor antagonist.
| Animal Model | Doses of this compound | Key Findings | Reference |
| Cynomolgus Monkey | 0.1, 0.3, 1, 3, and 10 mg/kg (oral) | Dose-dependent inhibition of bradykinin-induced blood pressure changes. Faster onset of action compared to icatibant. |
Based on the data from this monkey model, the predicted efficacious concentrations in humans were determined.
| Parameter | Predicted Human Value | Reference |
| EC50 | 3.55 ng/mL | |
| EC85 | 20.1 ng/mL |
Experimental Protocol: Bradykinin Challenge in Monkeys
-
Freely moving cynomolgus monkeys were equipped with telemetry for continuous blood pressure monitoring.
-
A baseline transient reduction in blood pressure (~30-40 mmHg) was established by intravenous administration of bradykinin.
-
This compound was administered orally at various dose levels.
-
Repeated bradykinin challenges were performed, and the reduction in blood pressure was measured.
-
The percentage change in blood pressure reduction compared to the pre-dose baseline was calculated to determine the inhibitory effect of this compound.
Humanized Bradykinin B2 Receptor Transgenic Rat Model
A transgenic rat model with a humanized bradykinin B2 receptor was also developed to evaluate the efficacy of species-selective B2 receptor antagonists like this compound.[3] This model provides a more pharmacologically relevant system for studying human-specific drug candidates in a rodent species.
Toxicology
The safety profile of this compound has been evaluated in nonclinical toxicology studies. A 26-week toxicology study in a rodent species was conducted to support the clinical development program. Additionally, nonclinical studies in non-human primates have shown no evidence of adverse effects on cardiovascular parameters after repeated dosing.
| Study | Species | Duration | Key Findings | Reference |
| General Toxicology | Rodent | 26 weeks | Study completed to support clinical trials. | |
| Cardiovascular Safety | Non-human Primates | 3 months and chronic | No impact on cardiovascular parameters. |
Conclusion
Preclinical studies in various in vitro and in vivo models have demonstrated that this compound is a potent, selective, and orally bioavailable antagonist of the bradykinin B2 receptor. The pharmacodynamic effects observed in the cynomolgus monkey bradykinin challenge model were predictive of the efficacious doses in humans. The nonclinical safety profile supports the ongoing clinical development of this compound as a promising oral therapy for both the on-demand and prophylactic treatment of HAE.
References
Deucrictibant (PHA121): A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Deucrictibant, formerly known as PHA121, is an orally bioavailable small molecule that acts as a potent and selective competitive antagonist of the bradykinin (B550075) B2 receptor. Developed by Pharvaris, it is an investigational drug being evaluated for both the on-demand treatment and prophylactic prevention of attacks in patients with hereditary angioedema (HAE).[1] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling in various parts of the body, which can be life-threatening. The underlying cause of HAE is often a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to excessive production of bradykinin, a potent vasodilator that increases vascular permeability.[1] this compound directly targets the bradykinin B2 receptor, the primary mediator of bradykinin's inflammatory effects, offering a promising therapeutic strategy for HAE.[1] The U.S. Food and Drug Administration (FDA) has granted this compound orphan drug designation for the treatment of bradykinin-mediated angioedema.[1]
Two distinct formulations of this compound are under development to address the different needs of HAE patients:
-
PHVS416: An immediate-release softgel capsule designed for the rapid-onset, on-demand treatment of acute HAE attacks.[2]
-
PHVS719: An extended-release tablet intended for once-daily prophylactic administration to prevent the occurrence of HAE attacks.[3]
This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its pharmacological properties, experimental methodologies, and clinical trial data.
Discovery and Preclinical Development
Potency and Selectivity
This compound was identified as a highly potent antagonist of the human bradykinin B2 receptor. Preclinical in vitro and ex vivo studies demonstrated that this compound is significantly more potent than icatibant (B549190), an established injectable bradykinin B2 receptor antagonist used for on-demand HAE treatment. Reports indicate that this compound is approximately 20 to 24 times more potent than icatibant in antagonizing the human B2 receptor.[1]
Table 1: Comparative Potency of this compound and Icatibant
| Compound | Target | Relative Potency vs. Icatibant |
| This compound (PHA121) | Bradykinin B2 Receptor | ~20-24x higher |
| Icatibant | Bradykinin B2 Receptor | 1x |
Note: Data compiled from preclinical studies.
Preclinical Models
The efficacy of this compound was evaluated in several preclinical models, including in vivo bradykinin challenge studies in animals. These models were crucial for establishing the proof-of-concept and for predicting the pharmacodynamic effects in humans.
A key preclinical model involved a bradykinin challenge in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient, dose-dependent decrease in blood pressure. The ability of this compound to attenuate this effect was assessed.
Experimental Protocol: Bradykinin Challenge in Cynomolgus Monkeys
-
Animal Model: Conscious, freely moving cynomolgus monkeys were used.
-
Bradykinin Administration: A bolus of bradykinin was administered intravenously via an infusion line and a remote-control pump to establish a baseline transient reduction in mean arterial blood pressure (MABP) of approximately 20-40 mmHg.
-
This compound Administration: Oral this compound was administered at various dose levels.[4]
-
Endpoint Measurement: The MABP was continuously measured using telemetry. The percentage change in the bradykinin-induced blood pressure reduction before and after this compound administration was calculated to determine the antagonistic effect.[4]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the plasma concentration of this compound and the inhibition of the bradykinin-induced response was established using data from a satellite study in monkeys and quantified using a maximal effect model.[4]
These studies demonstrated that oral this compound effectively inhibited the hemodynamic effects of bradykinin, with a faster onset and longer duration of action compared to subcutaneously administered icatibant.
To address the species selectivity of this compound, a humanized bradykinin B2 receptor transgenic rat model was developed. This model provided a more relevant system for studying the efficacy of a human-specific antagonist.
Experimental Protocol: Carrageenan-Induced Paw Edema in Humanized B2 Receptor Rats
-
Animal Model: A transgenic rat line expressing the humanized bradykinin B2 receptor on a Sprague Dawley background was generated using CRISPR/Cas9-mediated gene editing.
-
Induction of Edema: Edema was induced by injecting carrageenan into the paw of the rats.
-
This compound Administration: Oral this compound was administered to the rats.
-
Endpoint Measurement: The degree of paw edema was measured over time to assess the inhibitory effect of this compound.
This model confirmed the in vivo efficacy of this compound in a system expressing the human target receptor.
Clinical Development
The clinical development program for this compound encompasses Phase 1 studies in healthy volunteers and Phase 2 and 3 trials in patients with HAE. The program is designed to evaluate the two distinct formulations, PHVS416 for on-demand treatment and PHVS719 for prophylaxis.
Phase 1 Studies in Healthy Volunteers
Phase 1 trials were conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.
Single-ascending-dose studies demonstrated that PHVS416 is rapidly absorbed, with therapeutic plasma concentrations achieved within 30 minutes. Data from these studies showed predictable linear pharmacokinetics at doses up to 50 mg.[2]
Table 2: Pharmacokinetic Parameters of Single-Dose PHVS416 in Healthy Volunteers
| Parameter | Value |
| Time to Reach Therapeutic Levels (>EC85) | Within 30 minutes |
| Pharmacokinetics | Linear and predictable up to 50 mg |
Note: EC85 is the concentration estimated to provide 85% of the maximal response.
A Phase 1 study evaluated the pharmacokinetic profile of PHVS719 to support its use as a once-daily prophylactic treatment. The study compared the extended-release formulation to the immediate-release formulation.
Experimental Protocol: Phase 1 Study of PHVS719
An open-label, single-dose, randomized, crossover study was conducted in healthy volunteers. Participants received different formulations and doses of this compound under fasting and fed conditions. The primary pharmacokinetic parameters measured were Cmax (maximum plasma concentration), tmax (time to reach Cmax), and AUC (area under the concentration-time curve). Plasma concentrations of PHA121 were determined using a validated LC-MS/MS method.
Results showed that a single dose of the 40 mg extended-release tablet (XR2) achieved therapeutic plasma concentrations within approximately two hours, and these levels were sustained for at least 30 hours. Food intake did not significantly affect the time to reach or maintain therapeutic exposure. The 24-hour exposure of the 40 mg extended-release tablet was comparable to that of two 20 mg doses of the immediate-release softgel capsules.
Table 3: Pharmacokinetic Parameters of PHVS719 (40 mg Extended-Release Tablet) in Healthy Volunteers
| Parameter | Value |
| Time to Reach Therapeutic Levels (>EC85) | ~2 hours |
| Duration at Therapeutic Levels | ≥30 hours |
| Effect of Food | No significant effect on time to or duration of therapeutic exposure |
Note: Data from a Phase 1 study in healthy volunteers.
Clinical Efficacy and Safety in HAE Patients
The RAPIDe clinical trial program is evaluating the efficacy and safety of PHVS416 for the on-demand treatment of HAE attacks.
RAPIDe-1 (Phase 2)
The RAPIDe-1 trial was a Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.
Experimental Protocol: RAPIDe-1 Trial
-
Patient Population: The trial enrolled adult patients (ages 18-75) with HAE type 1 or 2 who had a history of frequent attacks.[2]
-
Study Design: Patients were randomized to receive one of three single dose levels of PHVS416 or placebo to treat HAE attacks. The crossover design allowed for intra-patient comparisons.
-
Primary Endpoint: The primary endpoint was the change in a composite visual analogue scale (VAS-3) score for three symptoms (skin pain, skin swelling, and abdominal pain) at four hours post-treatment compared to placebo.
-
Key Inclusion Criteria: Diagnosis of HAE type 1 or 2, a history of ≥3 attacks in the last 4 months or ≥2 attacks in the last 2 months prior to screening, and access to and experience with on-demand medications.[5]
-
Key Exclusion Criteria: Pre-enrollment use of certain medications within specified timeframes, pregnancy or breastfeeding, and conditions that would interfere with study participation.[5]
The RAPIDe-1 trial met its primary and all key secondary endpoints, demonstrating that PHVS416 significantly reduced the symptoms of HAE attacks compared to placebo.[3]
The CHAPTER clinical trial program is assessing the efficacy and safety of this compound for the long-term prophylaxis of HAE attacks.
CHAPTER-1 (Phase 2)
The CHAPTER-1 study was a Phase 2 trial that provided proof-of-concept for the prophylactic use of this compound.
Experimental Protocol: CHAPTER-1 Trial
-
Patient Population: The study enrolled patients with HAE.
-
Study Design: This was a randomized, placebo-controlled study. Due to the extended-release formulation (PHVS719) being in early development, the immediate-release capsule (PHVS416) was dosed twice daily as a proof-of-concept.
-
Primary Endpoint: The primary endpoint was the time-normalized number of investigator-confirmed HAE attacks during the treatment period.
The CHAPTER-1 study demonstrated a statistically significant reduction in the monthly attack rate in patients treated with this compound compared to placebo. An open-label extension of the study showed sustained efficacy and a favorable safety profile with long-term treatment.[6]
Table 4: Summary of Key Clinical Trial Results
| Trial | Phase | Formulation | Indication | Key Finding |
| RAPIDe-1 | 2 | PHVS416 (Immediate-Release) | On-demand Treatment | Significantly reduced symptoms of HAE attacks vs. placebo. |
| CHAPTER-1 | 2 | PHVS416 (as proof-of-concept for PHVS719) | Prophylactic Treatment | Significantly reduced the monthly HAE attack rate vs. placebo. |
Note: This table summarizes the main outcomes of the Phase 2 studies.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound exerts its therapeutic effect by selectively blocking the bradykinin B2 receptor. In HAE, excessive bradykinin binds to this receptor on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, fluid leakage into the surrounding tissues, and the clinical manifestations of angioedema. By competitively inhibiting the binding of bradykinin to the B2 receptor, this compound effectively prevents this downstream signaling, thereby mitigating or preventing the swelling and associated symptoms of HAE attacks.
Conclusion
This compound (PHA121) represents a significant advancement in the development of oral therapies for Hereditary Angioedema. Its high potency as a bradykinin B2 receptor antagonist, demonstrated in robust preclinical models, has translated into promising clinical efficacy for both on-demand and prophylactic treatment. The development of two distinct formulations, an immediate-release capsule (PHVS416) and an extended-release tablet (PHVS719), is tailored to meet the diverse needs of HAE patients. The ongoing Phase 3 clinical trials will further elucidate the long-term safety and efficacy of this compound and its potential to become a valuable and convenient treatment option for individuals living with HAE.
References
- 1. angioedemanews.com [angioedemanews.com]
- 2. Pharvaris Doses First Patient in RAPIDe-1, a Phase 2 Study Evaluating PHVS416 for the On-Demand Treatment of HAE - Pharvaris N.V. [ir.pharvaris.com]
- 3. This compound Data Highlighted in Multiple Presentations at the C1-Inhibitor Deficiency and Angioedema Workshop - Pharvaris N.V. [ir.pharvaris.com]
- 4. ir.pharvaris.com [ir.pharvaris.com]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. firstwordpharma.com [firstwordpharma.com]
The Role of the Bradykinin B2 Receptor in Hereditary Angioedema: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling. The underlying pathophysiology of HAE is intrinsically linked to the dysregulation of the kallikrein-kinin system, leading to the overproduction of the potent vasodilator, bradykinin (B550075). This technical guide provides an in-depth exploration of the central role of the bradykinin B2 receptor (B2R) in mediating the symptoms of HAE. It details the molecular signaling pathways, outlines key experimental protocols for studying the B2R, and presents a comprehensive overview of the quantitative clinical data for therapeutic agents targeting this pathway. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to advance the understanding and treatment of HAE.
Introduction to Hereditary Angioedema and the Kallikrein-Kinin System
Hereditary Angioedema is predominantly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial serine protease inhibitor. C1-INH regulates the activity of several pro-inflammatory pathways, including the complement system and the contact system. In the context of HAE, insufficient C1-INH activity leads to uncontrolled activation of the contact system, resulting in the excessive cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein to produce bradykinin.[1]
Bradykinin is the principal mediator of swelling in HAE.[2][3] It is a nonapeptide that exerts its effects by binding to two distinct G protein-coupled receptors: the bradykinin B1 receptor (B1R) and the bradykinin B2 receptor (B2R).[4] While the B1R is typically induced by tissue injury and inflammation, the B2R is constitutively expressed on endothelial cells and is the primary receptor responsible for the acute, edematous symptoms of HAE.[4]
The Bradykinin B2 Receptor Signaling Pathway
The binding of bradykinin to the B2R on vascular endothelial cells initiates a signaling cascade that culminates in increased vascular permeability and the subsequent formation of angioedema.[2] This signaling pathway is a prime target for therapeutic intervention in HAE.
Upon bradykinin binding, the B2R couples to Gαq and Gαi proteins.[5] The activation of Gαq stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[5] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation of vascular endothelial (VE)-cadherin, a key component of adherens junctions between endothelial cells, resulting in junctional instability, increased vascular permeability, and fluid extravasation into the surrounding tissues.[2] The coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]
References
- 1. Hereditary Angioedema Clinical Research Trials | CenterWatch [centerwatch.com]
- 2. A Review of Randomized Controlled Trials of Hereditary Angioedema Long-Term Prophylaxis with C1 Inhibitor Replacement Therapy: Alleviation of Disease Symptoms Is Achievable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Deucrictibant Immediate-Release Capsule (PHVS416)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deucrictibant, delivered as the immediate-release capsule PHVS416, is an investigational oral bradykinin (B550075) B2 receptor antagonist under development by Pharvaris for the on-demand treatment of hereditary angioedema (HAE) attacks.[1][2][3][4] As a potent and specific competitive antagonist of the bradykinin B2 receptor, this compound targets the underlying mechanism of HAE attacks by preventing bradykinin-induced increases in vascular permeability, which lead to swelling.[1][5] Clinical data from the Phase 2 RAPIDe-1 trial have demonstrated the potential for PHVS416 to provide rapid and effective symptom relief for HAE attacks.[6][7][8] These notes provide a summary of the mechanism of action, clinical trial protocols based on publicly available information, and key data from the clinical development of PHVS416.
Mechanism of Action
Hereditary Angioedema is a rare genetic disorder often characterized by a deficiency or dysfunction of the C1 inhibitor protein.[5] This leads to excessive production of bradykinin, a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells.[5] This interaction triggers a signaling cascade that increases vascular permeability, allowing fluid to leak into the surrounding tissues and causing the characteristic swelling of HAE attacks.[1][5]
This compound is a small molecule that acts as a competitive antagonist at the bradykinin B2 receptor.[3][4] By blocking the binding of bradykinin to its receptor, this compound inhibits the downstream signaling that leads to increased vascular permeability and edema.[1] Preclinical and early clinical studies have shown this compound to be a potent inhibitor of the bradykinin B2 receptor.[9]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in preventing HAE attacks.
Experimental Protocols
The following protocols are based on the methodologies described for the RAPIDe-1 Phase 2 clinical trial (NCT04618211).[5]
Protocol 1: Evaluation of Efficacy and Safety of PHVS416 for the On-Demand Treatment of HAE Attacks (RAPIDe-1 Study Design)
1. Objective: To assess the efficacy, safety, and pharmacokinetics of this compound immediate-release capsule (PHVS416) for the acute treatment of HAE attacks.[3]
2. Study Design: A Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.[3][7]
3. Patient Population:
- Inclusion Criteria: Adults (18-75 years) with a diagnosis of HAE type 1 or 2.[6][7] Patients must have experienced at least three attacks in the last four months or at least two attacks in the last two months prior to screening.[7]
- Exclusion Criteria: Specific criteria were not detailed in the provided search results.
4. Treatment:
- Participants were randomized to receive one of three single dose levels of PHVS416 (10 mg, 20 mg, or 30 mg) or a placebo to treat HAE attacks.[7]
- The study followed a crossover design where patients would treat three physician-confirmed HAE attacks with the blinded study drug at home.[3]
5. Efficacy Assessment:
- Primary Endpoint: The primary endpoint was the change in a three-symptom composite Visual Analogue Scale (VAS-3) score from pre-treatment to four hours post-treatment.[3] The VAS-3 score assesses skin pain, skin swelling, and abdominal pain.[3]
- Secondary Endpoints: Key secondary endpoints included the time to onset of symptom relief and the use of rescue medication.[8]
6. Safety Assessment:
- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
- Clinical laboratory tests and vital sign measurements.
7. Pharmacokinetic Assessment:
- In a non-attack state, participants received a single dose of PHVS416 at the study center to assess its pharmacokinetics and safety.[3] Blood samples were collected at specified time points to determine the concentration of this compound.
Protocol 2: Visual Analogue Scale (VAS-3) for HAE Symptom Assessment
1. Objective: To quantify the severity of key HAE attack symptoms as reported by the patient.
2. Materials: A validated electronic device for patient-reported outcome collection.
3. Procedure:
- At the onset of a physician-confirmed HAE attack and prior to taking the study medication, the patient records the severity of three symptoms: skin pain, skin swelling, and abdominal pain.
- Each symptom is rated on a continuous scale, likely from 0 (no symptoms) to 100 (worst possible symptoms).
- The patient continues to track their symptoms on the electronic device for 48 hours following treatment.[6]
- A composite VAS-3 score is calculated based on the individual symptom scores.
Experimental Workflow Diagram
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ir.pharvaris.com [ir.pharvaris.com]
- 4. pharvaris.com [pharvaris.com]
- 5. angioedemanews.com [angioedemanews.com]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Pharvaris Announces FDA Acceptance of IND Application for Prophylactic Treatment of HAE Using PHVS416Company on track to initiate prophylactic study of PHVS416 - BioSpace [biospace.com]
- 9. ir.pharvaris.com [ir.pharvaris.com]
Application Notes and Protocols: Deucrictibant Extended-Release Tablet (PHVS719)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucrictibant, also known as PHVS719 in its extended-release tablet formulation, is a potent and selective, orally bioavailable small molecule antagonist of the bradykinin (B550075) B2 receptor.[1][2][3] It is under development for the prophylactic treatment of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1][4] HAE is primarily mediated by the overproduction of bradykinin, which, upon binding to the bradykinin B2 receptor, increases vascular permeability, leading to angioedema.[3][4] By blocking this receptor, this compound aims to prevent HAE attacks.[1] The extended-release formulation is designed for once-daily administration to maintain sustained therapeutic plasma concentrations over 24 hours.[2][5]
These application notes provide an overview of the mechanism of action, pharmacokinetic profile, and relevant experimental protocols for the characterization of the this compound extended-release tablet (PHVS719).
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound competitively inhibits the binding of bradykinin to the B2 receptor, a G protein-coupled receptor (GPCR).[1][3][6] The activation of the B2 receptor by bradykinin initiates a signaling cascade primarily through Gαq, leading to the activation of phospholipase C (PLC).[6][7][8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately results in increased vascular permeability and vasodilation, key events in the pathophysiology of HAE.[3][4] this compound, by blocking the initial step of bradykinin binding, prevents these downstream effects.[1]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound[9]
| Assay Type | Receptor Source | Parameter | This compound | Icatibant | Fold Higher Potency |
| Competition Binding | Recombinant human B2 receptor in CHO cells | Potency (nM) | 0.15 | 3.19 | 21-fold |
| Functional Assay | Endogenous B2 receptor in human umbilical vein | Potency (nM) | 0.35 | 8.71 | 25-fold |
Table 2: Pharmacokinetic Parameters of this compound Extended-Release (XR) Tablet (PHVS719) vs. Immediate-Release (IR) Capsule in Healthy Volunteers (Single 40 mg dose)[10]
| Parameter | This compound XR Tablet (40 mg) | This compound IR Capsule (2 x 20 mg) |
| Cmax (ng/mL) | 55.4 | 129 |
| Tmax (hours) | 5.03 | 1.00 |
| AUC0-last (ngh/mL) | 913 | 871 |
| AUC0-inf (ngh/mL) | 948 | 903 |
| t½ (hours) | 5.72 | 5.10 |
| Mean Plasma Concentration at 24h (ng/mL) | ~55 | Not reported |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Half-life.
Table 3: Clinical Efficacy of this compound in Prophylactic Treatment of HAE (CHAPTER-1 Study)[11]
| Treatment Group | Mean Monthly Attack Rate Reduction |
| This compound 20 mg (twice daily) | Statistically significant reduction |
| This compound 40 mg (twice daily) | Statistically significant reduction |
| Placebo | - |
Note: The CHAPTER-1 study used an immediate-release capsule formulation twice daily as a proof-of-concept for the once-daily extended-release tablet.[5]
Experimental Protocols
The following are representative protocols for the characterization of this compound extended-release tablets, based on publicly available information and standard pharmaceutical development practices.
Protocol 1: In Vitro Dissolution Testing for this compound Extended-Release Tablets
Objective: To assess the in vitro drug release profile of this compound from the PHVS719 extended-release tablet formulation over time, ensuring a controlled and prolonged release characteristic suitable for once-daily administration.
Materials and Equipment:
-
USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)
-
Dissolution vessels (900 mL)
-
This compound extended-release tablets (PHVS719)
-
Dissolution media (e.g., pH 1.2, 4.5, and 6.8 buffers to simulate gastrointestinal transit)
-
Water bath with temperature control (37 ± 0.5 °C)
-
Automated dissolution sampling system or manual syringes with cannulas and filters
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)
Procedure:
-
Prepare the dissolution media and equilibrate to 37 ± 0.5 °C in the dissolution vessels.
-
Place one this compound XR tablet in each vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm for paddle).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 8, 12, 16, and 24 hours).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples immediately.
-
Analyze the concentration of this compound in the samples using a validated HPLC-UV method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Pharmacokinetic Study of this compound XR in Healthy Volunteers
Objective: To characterize the single-dose pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the this compound extended-release tablet (PHVS719) in healthy human subjects.
Study Design:
-
Open-label, randomized, two-period, crossover study comparing the XR tablet to the IR capsule.[9]
-
Subjects: Healthy adult volunteers.
-
Treatment: Single oral dose of this compound XR tablet (e.g., 40 mg) under fasting conditions.
Procedure:
-
Screening and Enrollment: Screen healthy volunteers based on inclusion/exclusion criteria. Obtain informed consent.
-
Dosing: Administer a single oral dose of the this compound XR tablet with a standardized volume of water after an overnight fast.
-
Blood Sampling: Collect serial blood samples (e.g., into K2-EDTA tubes) at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Plasma Processing: Process blood samples by centrifugation to obtain plasma. Store plasma samples at -70°C or below until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis from the plasma concentration-time data.
-
Safety and Tolerability Assessment: Monitor subjects for adverse events throughout the study.
Protocol 3: Bradykinin B2 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human bradykinin B2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials and Equipment:
-
Cell membranes prepared from a cell line overexpressing the human bradykinin B2 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-Bradykinin.
-
Non-labeled bradykinin (for determination of non-specific binding).
-
This compound test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of [3H]-Bradykinin and non-labeled bradykinin.
-
Assay Setup: In a 96-well plate, add:
-
Total Binding wells: Binding buffer.
-
Non-specific Binding wells: A saturating concentration of non-labeled bradykinin.
-
Test wells: Serial dilutions of this compound.
-
-
Add a fixed concentration of [3H]-Bradykinin to all wells.
-
Initiate the binding reaction by adding the cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Protocol 4: Preclinical Bradykinin Challenge Model in Non-Human Primates
Objective: To evaluate the in vivo efficacy of orally administered this compound in antagonizing bradykinin-induced hemodynamic changes (e.g., hypotension).[10]
Model:
-
Animal: Cynomolgus monkeys.[10]
-
Challenge agent: Intravenous bradykinin to induce a transient reduction in blood pressure.[10]
Procedure:
-
Baseline Measurement: Administer an intravenous bolus of bradykinin to freely moving monkeys and measure the baseline transient reduction in mean arterial blood pressure (MAP) via telemetry.[10]
-
Drug Administration: Administer a single oral dose of this compound.
-
Post-dose Challenge: At various time points after this compound administration, repeat the intravenous bradykinin challenge and measure the resulting change in MAP.[10]
-
Data Analysis: Calculate the percentage inhibition of the bradykinin-induced hypotensive effect at each time point post-Deucrictibant dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of this compound (from satellite animals) with the observed pharmacodynamic effect (inhibition of hypotension) to establish a PK/PD relationship and estimate effective concentrations (e.g., EC50, EC85).[10]
Conclusion
This compound extended-release tablet (PHVS719) is a promising once-daily oral prophylactic therapy for hereditary angioedema. Its mechanism as a potent and selective bradykinin B2 receptor antagonist directly addresses the underlying pathophysiology of HAE. The extended-release formulation is designed to provide sustained therapeutic concentrations, which has been supported by pharmacokinetic data in healthy volunteers. The experimental protocols outlined provide a framework for the comprehensive evaluation of this novel therapeutic agent. Further clinical investigations are ongoing to fully establish its safety and efficacy profile in the target patient population.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. innoprot.com [innoprot.com]
- 3. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. benchchem.com [benchchem.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. centerforbiosimilars.com [centerforbiosimilars.com]
- 8. fda.gov [fda.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
Deucrictibant Dosing Recommendations in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing recommendations for Deucrictibant, an investigational oral bradykinin (B550075) B2 receptor antagonist, based on data from clinical trials. This document is intended to guide researchers, scientists, and drug development professionals in understanding the clinical application of this compound for the treatment of bradykinin-mediated angioedema, such as Hereditary Angioedema (HAE) and Acquired Angioedema (AAE).
This compound is being developed in two primary formulations: an immediate-release (IR) capsule (PHVS416) for on-demand treatment of acute attacks and an extended-release (XR) tablet (PHVS719) for prophylactic (preventive) therapy.[1][2]
Mechanism of Action
This compound is a potent and selective small-molecule antagonist of the bradykinin B2 receptor.[3] In conditions like HAE, excessive bradykinin production leads to increased vascular permeability, resulting in localized swelling (angioedema).[1][2][4] By blocking the bradykinin B2 receptor, this compound prevents bradykinin from exerting its effects, thereby mitigating or preventing the symptoms of angioedema.[5][6]
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of bradykinin-mediated angioedema.
Caption: Mechanism of action of this compound.
Dosing Recommendations in Clinical Trials
The dosing of this compound varies depending on the formulation and the intended use (on-demand vs. prophylactic treatment). The following tables summarize the dosing regimens investigated in key clinical trials.
On-Demand Treatment of HAE Attacks
This compound Immediate-Release (IR) capsules (PHVS416) are used for the acute treatment of HAE attacks.
| Clinical Trial | Phase | Dose | Patient Population | Key Findings |
| RAPIDe-3 | 3 | 20 mg | Adults and adolescents (≥12 years) with HAE type 1, 2, or with normal C1 inhibitor.[7][8] | Met primary and all secondary endpoints with rapid onset of symptom relief.[7] 83% of attacks were treated with a single capsule, and 93.2% did not require rescue medication.[7] |
| RAPIDe-1 | 2 | 10 mg, 20 mg, 30 mg | Adults (18-75 years) with HAE type 1 or 2.[5] | Doses of 10 mg and 20 mg maintained therapeutic concentrations for 8 hours, and 30 mg for over 10 hours.[1] The trial met its primary goal of easing symptoms within four hours.[1] |
| RAPIDe-2 | 2/3 (Extension) | Not specified | Patients from previous on-demand trials. | Ongoing long-term safety and efficacy study. |
Prophylactic Treatment of HAE Attacks
This compound Extended-Release (XR) tablets (PHVS719) are being developed for the prevention of HAE attacks.
| Clinical Trial | Phase | Dose | Patient Population | Key Findings |
| CHAPTER-3 | 3 | 40 mg once daily | Adults and adolescents (≥12 years) with HAE who have had at least three attacks in the three months prior to screening.[2] | Ongoing pivotal trial to assess the efficacy and safety of once-daily dosing.[9] |
| CHAPTER-1 | 2 | 20 mg/day and 40 mg/day (administered as IR capsules twice daily as proof-of-concept) | Adults with HAE type 1 or 2.[10] | The 40 mg/day dose significantly reduced the mean monthly attack rate by 84.5% compared to placebo.[10] The treatment was well-tolerated.[3][10] |
| CHAPTER-4 | 3 (Open-Label Extension) | 40 mg once daily | Adults and adolescents (≥12 years) with HAE.[1] | Long-term safety and efficacy study for patients rolling over from other trials.[1] |
Experimental Protocols
While specific internal protocols are proprietary, the following sections describe the general methodologies employed in the clinical trials based on publicly available information.
On-Demand Treatment Trial Protocol (Based on RAPIDe-3)
Objective: To evaluate the efficacy and safety of this compound IR capsules for the on-demand treatment of HAE attacks.
Study Design: A pivotal, randomized, double-blind, placebo-controlled study.
Participant Population:
-
Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE (type 1, 2, or with normal C1 inhibitor).[7][8]
-
Exclusion Criteria: Specific criteria are not detailed in the provided search results.
Treatment Protocol:
-
Patients are randomized to receive either this compound 20 mg IR capsules or a matching placebo.[8]
-
At the onset of an HAE attack, the patient self-administers a single dose of the assigned study drug.
-
Symptoms are recorded by the patient using an electronic diary.
-
The primary endpoint is the time to onset of symptom relief.[7]
-
Secondary endpoints may include time to complete symptom resolution and the need for rescue medication.[7]
-
Safety is monitored through the recording of adverse events.
Prophylactic Treatment Trial Protocol (Based on CHAPTER-3)
Objective: To evaluate the efficacy and safety of once-daily this compound XR tablets for the prevention of HAE attacks.
Study Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[9]
Participant Population:
-
Inclusion Criteria: Patients aged 12 years or older diagnosed with HAE who have experienced at least three swelling attacks in the three months prior to screening.[1][2]
-
Exclusion Criteria: Specific criteria are not detailed in the provided search results.
Treatment Protocol:
-
Participants are randomized to receive either this compound 40 mg XR tablets or a matching placebo, administered once daily for a specified period (e.g., 24 weeks).[1][2]
-
Patients record the frequency, severity, and duration of any breakthrough HAE attacks in a diary.
-
The primary endpoint is the reduction in the number of HAE attacks compared to placebo.[2]
-
Secondary endpoints may include safety, tolerability, and pharmacokinetic profiles.[1]
-
Safety is assessed through monitoring of adverse events, laboratory tests, and other clinical assessments.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a patient participating in a this compound clinical trial.
Caption: General workflow of a this compound clinical trial.
Safety and Tolerability
Conclusion
Clinical trial data suggest that this compound is a promising oral therapy for both the on-demand and prophylactic treatment of HAE. The dosing regimens of 20 mg IR for acute attacks and 40 mg XR once daily for prevention have demonstrated efficacy and a favorable safety profile in late-stage clinical development. Further data from ongoing and future studies will continue to refine the clinical application of this novel bradykinin B2 receptor antagonist.
References
- 1. angioedemanews.com [angioedemanews.com]
- 2. angioedemanews.com [angioedemanews.com]
- 3. Positive Results from CHAPTER-1 Phase 2 Study of this compound for the Prophylactic Treatment of HAE Attacks to be Presented at AAAAI 2024 Annual Meeting - Pharvaris N.V. [ir.pharvaris.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 8. hcplive.com [hcplive.com]
- 9. haei.org [haei.org]
- 10. Pharvaris Announces Positive Top-line Phase 2 Data from the CHAPTER-1 Study of this compound for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 11. haei.org [haei.org]
Deucrictibant Administration for On-Demand HAE Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Deucrictibant, an oral bradykinin (B550075) B2 receptor antagonist, for the on-demand treatment of Hereditary Angioedema (HAE) attacks. This document includes a summary of its mechanism of action, clinical efficacy data from key trials, and detailed experimental protocols based on publicly available information.
Introduction
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2] This leads to excessive production of bradykinin, a potent vasodilator that binds to the bradykinin B2 receptor, increasing vascular permeability and causing fluid to leak into surrounding tissues.[2][3] this compound is a small-molecule antagonist that selectively blocks the bradykinin B2 receptor, thereby preventing the downstream signaling that leads to angioedema.[4][5][6] Being an oral medication, this compound offers a convenient and potentially faster-acting alternative to injectable on-demand therapies.[1][7]
Mechanism of Action
This compound functions by competitively inhibiting the binding of bradykinin to the bradykinin B2 receptor on endothelial cells.[4][5] This action blocks the subsequent signaling cascade that results in vasodilation and increased vascular permeability, the primary drivers of swelling in HAE attacks.[2][3]
Quantitative Data from Clinical Trials
The efficacy of this compound for on-demand treatment of HAE attacks has been evaluated in several clinical trials, most notably the RAPIDe (Relatives' Assessment of Patient's Improvement in Drug Efficacy) series of studies. The data below is a summary of key findings from these trials.
Table 1: Efficacy of this compound in On-Demand HAE Treatment (RAPIDe-3 Trial)[4][8]
| Endpoint | This compound (20 mg) | Placebo | p-value |
| Median Time to Onset of Symptom Relief | 1.28 hours | >12 hours | <0.0001 |
| Median Time to End of Progression | 17.47 minutes | 228.67 minutes | <0.0001 |
| Median Time to Complete Symptom Resolution | 11.95 hours | >24 hours | <0.0001 |
| Attacks Treated with a Single Capsule | 83.0% | N/A | N/A |
| Attacks Requiring No Rescue Medication | 93.2% | N/A | N/A |
Table 2: Efficacy of this compound in On-Demand HAE Treatment (RAPIDe-1 Trial)
| Endpoint | This compound (10, 20, 30 mg) | Placebo |
| Median Time to Symptom Relief (Skin Pain/Swelling) | Significantly faster than placebo | Slower |
| Median Time to Symptom Relief (Abdominal Pain) | Significantly faster than placebo | Slower |
| Median Time to Complete Attack Resolution | ~11.5 hours | Slower |
Note: Specific p-values for all endpoints in the RAPIDe-1 trial are not consistently reported in the publicly available data.
Experimental Protocols
The following protocols are based on information gathered from clinical trial descriptions and related pharmacological studies. These are intended to provide a methodological framework; specific details may be proprietary to the manufacturer.
Clinical Trial Protocol for On-Demand Administration
This protocol outlines the key steps in a clinical trial setting for evaluating the efficacy of this compound in treating an acute HAE attack, based on the design of the RAPIDe-3 trial.[8][9]
1. Patient Population:
-
Adults and adolescents (≥12 years) with a confirmed diagnosis of HAE Type I or II.[8]
-
Patients should have a history of a minimum number of attacks in a specified period (e.g., ≥2 attacks in the last 3 months).
2. Study Design:
-
Randomized, double-blind, placebo-controlled, crossover design.[9]
-
Each participant treats a specified number of HAE attacks with either this compound or a matching placebo.
3. Investigational Product Administration:
-
Upon the onset of a qualifying HAE attack, the participant self-administers a single oral capsule of this compound (20 mg) or placebo.
4. Efficacy Assessment:
-
Primary Endpoint: Time to onset of symptom relief. This is typically measured using the Patient Global Impression of Change (PGI-C) scale, defined as the first time point where the patient reports feeling "a little better" or more, sustained for a subsequent time point.
-
Secondary Endpoints:
-
Time to complete symptom resolution, assessed using the Patient Global Impression of Severity (PGI-S) scale, where the patient reports "none" for severity.
-
Use of rescue medication.
-
Time to end of symptom progression.
-
5. Patient-Reported Outcome (PRO) Instruments:
-
Patient Global Impression of Change (PGI-C): A single-item questionnaire where the patient rates the change in their overall status since the start of treatment on a 7-point scale (e.g., from "Very Much Improved" to "Very Much Worse").[10][11]
-
Patient Global Impression of Severity (PGI-S): A single-item questionnaire where the patient rates the severity of their symptoms on a scale (e.g., "None," "Mild," "Moderate," "Severe").[10]
-
Data Collection: Patients record their responses on an electronic diary at specified intervals (e.g., every 15-30 minutes for the first few hours, then hourly).
In Vitro Protocol: Calcium Mobilization Assay
This protocol is a generalized procedure for assessing the antagonist activity of this compound at the bradykinin B2 receptor by measuring changes in intracellular calcium.
1. Cell Culture:
-
Use a cell line that stably expresses the human bradykinin B2 receptor (e.g., Chinese Hamster Ovary - CHO cells).
-
Culture cells to a confluent monolayer in appropriate multi-well plates (e.g., 96-well or 384-well).
2. Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.[12]
-
Wash the cells with assay buffer to remove extracellular dye.[9]
3. Antagonist Incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the appropriate wells and incubate at room temperature for 15-30 minutes.[9][12]
4. Agonist Stimulation and Measurement:
-
Prepare a solution of bradykinin at a concentration known to elicit a submaximal response (e.g., EC80).
-
Use a fluorescence plate reader to establish a baseline fluorescence reading for each well.
-
Inject the bradykinin solution into the wells and immediately begin kinetic measurement of fluorescence intensity over 1-3 minutes.[9]
5. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound at each concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the bradykinin-induced response).
Ex Vivo Protocol: Human Umbilical Vein Contractility Assay
This protocol describes a method to assess the functional antagonism of this compound on native human bradykinin B2 receptors.
1. Tissue Preparation:
-
Obtain fresh human umbilical cords after delivery (with appropriate ethical approval and consent).
-
Isolate the umbilical vein and cut it into rings.
-
Mount the vein rings in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C, bubbled with 95% O2/5% CO2.
2. Equilibration and Viability Check:
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
Contract the tissue with a depolarizing agent (e.g., KCl) to ensure viability.
3. Antagonist Incubation:
-
Add varying concentrations of this compound to the organ baths and incubate for a set time (e.g., 30 minutes).
4. Agonist-Induced Contraction:
-
Generate a cumulative concentration-response curve for bradykinin-induced contraction in the absence and presence of this compound.
-
Record the isometric tension generated by the tissue.
5. Data Analysis:
-
Compare the concentration-response curves of bradykinin in the presence and absence of this compound to determine the antagonist's potency (e.g., by calculating the pA2 value).
Preclinical In Vivo Protocol: Bradykinin Challenge in Non-Human Primates
This is a high-level overview of a preclinical model used to evaluate the in vivo efficacy of this compound.
1. Animal Model:
-
Use non-human primates (e.g., cynomolgus monkeys).[7]
2. Baseline Measurement:
-
Administer bradykinin intravenously to elicit a transient, measurable physiological response, such as a reduction in blood pressure.[7]
3. This compound Administration:
-
Administer oral this compound at various dose levels.[7]
4. Bradykinin Challenge:
-
At specific time points after this compound administration, re-challenge the animals with intravenous bradykinin and measure the physiological response.
5. Data Analysis:
-
Compare the bradykinin-induced response before and after this compound administration to determine the percentage of inhibition.
-
Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effect to establish a dose-response relationship.
Conclusion
This compound has demonstrated significant efficacy as an oral on-demand treatment for HAE attacks in clinical trials, offering a rapid onset of symptom relief and a favorable safety profile. The experimental protocols outlined in this document provide a foundation for further research and development in the field of bradykinin B2 receptor antagonism for HAE and other bradykinin-mediated diseases. Further detailed protocols are often proprietary but the methodologies described here represent the current understanding of how this compound's efficacy is evaluated.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 5. innoprot.com [innoprot.com]
- 6. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 7. ir.pharvaris.com [ir.pharvaris.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bsaci.org [bsaci.org]
- 11. Angioedema Guidelines: Guidelines Summary [emedicine.medscape.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Assaying Deucrictibant Concentration in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deucrictibant is a potent, orally bioavailable small-molecule antagonist of the bradykinin (B550075) B2 receptor, currently under investigation for the treatment of diseases mediated by bradykinin, such as hereditary angioedema (HAE).[1][2][3] Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed, representative protocol for the determination of this compound concentration in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Mechanism of Action: Bradykinin B2 Receptor Antagonism
This compound exerts its therapeutic effect by blocking the bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR).[4][5] Bradykinin, a potent vasodilator, is released during inflammatory processes and binds to B2R, initiating a signaling cascade that leads to increased vascular permeability, vasodilation, and pain. By competitively inhibiting this interaction, this compound mitigates these effects. The signaling pathway is depicted below.
Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.
Representative Bioanalytical Protocol: this compound in Human Plasma by LC-MS/MS
This protocol describes a representative method for the quantification of this compound in human plasma. It is based on common practices for small molecule bioanalysis and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., this compound-d4) as internal standard (IS)
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
2. Sample Preparation (Protein Precipitation) Protein precipitation is a common and efficient method for extracting small molecules from plasma.
-
Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes.
-
Add 50 µL of thawed human plasma sample, calibration standard, or quality control (QC) sample to the appropriately labeled tube.
-
Add 200 µL of the internal standard spiking solution (e.g., 100 ng/mL this compound-d4 in acetonitrile).
-
Vortex mix for 30 seconds to precipitate plasma proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Dilute with 150 µL of water to reduce the organic solvent concentration before injection.
-
Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions The following are representative LC-MS/MS parameters. Actual parameters may need to be optimized for the specific instrumentation used.
| Parameter | Representative Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 min, return to 5% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: To be determined experimentally (e.g., [M+H]⁺ > fragment ion)IS: To be determined experimentally |
| Ion Source Temperature | 500°C |
| Collision Energy (CE) | To be optimized for this compound and IS |
| Dwell Time | 100 ms |
4. Method Validation A full validation of the bioanalytical method should be performed to ensure its reliability. Key validation parameters and typical acceptance criteria are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Accuracy is the closeness of the mean test results to the true value. Precision is the closeness of agreement among a series of measurements. | Intra- and inter-day precision (%CV) should not exceed 15% for QC samples (20% at LLOQ). Intra- and inter-day accuracy (%RE) should be within ±15% of the nominal values for QC samples (±20% at LLOQ). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank plasma from at least 6 different sources. |
| Recovery | The efficiency of the extraction procedure of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | The recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The matrix factor (response in the presence of matrix divided by the response in the absence of matrix) should be calculated from at least 6 different sources of blank matrix. The CV of the IS-normalized matrix factor should not be greater than 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at intended temperature, and post-preparative storage in the autosampler. Mean concentrations should be within ±15% of nominal. |
Lower Limit of Quantification (LLOQ) The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For this compound, a target LLOQ in the low ng/mL range is expected to be suitable for clinical pharmacokinetic studies.
Experimental Workflow
The overall process for determining this compound concentration in plasma samples is outlined in the following workflow diagram.
Caption: Workflow for this compound Plasma Concentration Analysis.
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized for clarity and ease of comparison. Below is a template for presenting key pharmacokinetic parameters.
Table 1: Summary of this compound Pharmacokinetic Parameters (Single Dose)
| Parameter | This compound IR Capsule (e.g., 20 mg) | This compound XR Tablet (e.g., 40 mg) |
| Tmax (h) | e.g., 0.5 - 1.5 | e.g., 4.0 - 6.0 |
| Cmax (ng/mL) | e.g., 50 - 70 | e.g., 30 - 45 |
| AUC₀₋t (ng·h/mL) | Value | Value |
| AUC₀₋inf (ng·h/mL) | Value | Value |
| t₁/₂ (h) | e.g., 8 - 12 | e.g., 18 - 24 |
| Mean Plasma Concentration at 24h (ng/mL) | Value | e.g., ~13.8 |
Note: The values in this table are for illustrative purposes and should be replaced with actual experimental data.
Conclusion
The LC-MS/MS method outlined provides a robust and sensitive approach for the quantification of this compound in plasma. Proper validation is essential to ensure the generation of high-quality data for pharmacokinetic assessments and to support clinical development. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound.
References
- 1. Pharvaris Presents Long-Term this compound Data for HAE at Bradykinin Symposium 2024 [synapse.patsnap.com]
- 2. Pharvaris Presents this compound Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 3. Pharvaris Presents Data Highlighting the Potential for this compound to Prevent and Treat Bradykinin-Mediated Angioedema Attacks at the EAACI Congress - Pharvaris N.V. [ir.pharvaris.com]
- 4. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Deucrictibant in Phase 3 Clinical Trials (RAPIDe-3, CHAPTER-3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 3 clinical trials for Deucrictibant, an investigational oral bradykinin (B550075) B2 receptor antagonist for the treatment of Hereditary Angioedema (HAE). The document covers the RAPIDe-3 trial for on-demand treatment and the CHAPTER-3 trial for prophylactic treatment, presenting quantitative data, experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and Mechanism of Action
Signaling Pathway of Bradykinin and this compound's Intervention
References
- 1. pharvaris.com [pharvaris.com]
- 2. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com]
- 3. angioedemanews.com [angioedemanews.com]
- 4. angioedemanews.com [angioedemanews.com]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. hcplive.com [hcplive.com]
- 8. This compound for Hereditary Angioedema · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Deucrictibant in Acquired Angioedema (AAE) Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acquired Angioedema (AAE) and Deucrictibant
Acquired Angioedema (AAE), also known as acquired C1-inhibitor (C1-INH) deficiency, is a rare and serious medical condition characterized by recurrent episodes of severe swelling (angioedema) in various parts of the body, including the skin, mucous membranes, and gastrointestinal tract.[1] Unlike hereditary angioedema (HAE), AAE is not inherited and typically develops later in life. It is often associated with underlying conditions such as lymphoproliferative disorders or autoimmune diseases, which lead to a deficiency of functional C1-INH.[2] This deficiency results in the overproduction of bradykinin (B550075), a potent vasodilator that increases vascular permeability, leading to the localized swelling characteristic of angioedema attacks.[3][4]
This compound is a novel, potent, and orally bioavailable small-molecule antagonist of the bradykinin B2 receptor.[1][5] By competitively blocking this receptor, this compound prevents bradykinin from exerting its effects, thereby addressing the ultimate cause of swelling in bradykinin-mediated angioedema, including AAE.[2][6] Pharvaris is developing two formulations of this compound: an immediate-release capsule for on-demand treatment of acute attacks and an extended-release tablet for prophylactic (preventive) therapy.[6]
Mechanism of Action: The Kallikrein-Kinin System and this compound Intervention
In AAE, the deficiency of C1-INH leads to dysregulation of the kallikrein-kinin system. This results in excessive cleavage of high-molecular-weight kininogen (HMWK) by plasma kallikrein, leading to an overproduction of bradykinin. Bradykinin then binds to its B2 receptor on endothelial cells, triggering a signaling cascade that results in increased vascular permeability and subsequent angioedema. This compound acts by selectively blocking the bradykinin B2 receptor, thus preventing the binding of excess bradykinin and mitigating the downstream effects that lead to swelling.[2][6]
References
- 1. This compound for angioedema due to acquired C1-inhibitor deficiency: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disease Focus - HAE & Bradykinin-Mediated Diseases | Pharvaris [pharvaris.com]
- 3. emjreviews.com [emjreviews.com]
- 4. emjreviews.com [emjreviews.com]
- 5. abmole.com [abmole.com]
- 6. This compound Data Highlighted in Multiple Presentations at the C1-Inhibitor Deficiency and Angioedema Workshop - Pharvaris N.V. [ir.pharvaris.com]
Deucrictibant Studies: Application Notes and Protocols for Patient-Reported Outcome Measures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the patient-reported outcome measures (PROMs) utilized in clinical trials for Deucrictibant, an oral bradykinin (B550075) B2 receptor antagonist for the treatment of Hereditary Angioedema (HAE). The following sections outline the specific PROMs, their methodologies, and the protocols for their implementation in both on-demand and prophylactic HAE treatment studies.
Introduction to this compound and the Role of PROMs
This compound is an investigational small molecule designed to prevent and treat HAE attacks by blocking the bradykinin B2 receptor, a key mediator of swelling in HAE.[1][2] To assess the efficacy and impact of this compound from the patient's perspective, clinical trials have incorporated a suite of validated PROMs. These measures are crucial for capturing the subjective experience of HAE attacks, the effectiveness of treatment in alleviating symptoms, and the overall impact on a patient's quality of life. The primary PROMs used in the this compound clinical trial program, including the RAPIDe and CHAPTER studies, are the Patient Global Impression of Change (PGI-C), Patient Global Impression of Severity (PGI-S), and the Angioedema Quality of Life Questionnaire (AE-QoL).
On-Demand Treatment Studies (RAPIDe-1, RAPIDe-2, RAPIDe-3)
The RAPIDe program evaluates this compound as an on-demand treatment for HAE attacks. The primary focus of PROM assessment in these studies is to capture the speed and magnitude of symptom relief.
Key Patient-Reported Outcome Measures
-
Patient Global Impression of Change (PGI-C): A single-item questionnaire that asks patients to rate the change in their HAE attack symptoms since starting treatment. The scale typically ranges from "very much improved" to "very much worse".[3][4]
-
Patient Global Impression of Severity (PGI-S): A single-item questionnaire where patients rate the overall severity of their HAE attack symptoms at a specific point in time. The scale usually ranges from "none" to "very severe".[3]
Quantitative Data from the RAPIDe-3 Trial
The pivotal Phase 3 RAPIDe-3 trial demonstrated the efficacy of this compound using key PROM endpoints.[5]
| Endpoint | This compound (20 mg) | Placebo | p-value | Citation |
| Median Time to Onset of Symptom Relief (PGI-C "a little better") | 1.28 hours | >12 hours | <0.0001 | [5] |
| Median Time to Substantial Symptom Relief (PGI-C "better") | 2.85 hours | >12 hours | <0.0001 | [2][6] |
| Median Time to ≥1-Level Improvement in Attack Severity (PGI-S) | 2.41 hours | >12 hours | <0.0001 | [2][6] |
| Median Time to Complete Symptom Resolution (PGI-S "none") | 11.95 hours | >24 hours | <0.0001 | [2][6] |
Experimental Protocol for PROM Administration in On-Demand Studies
The following protocol outlines the schedule for administering the PGI-C and PGI-S questionnaires in the on-demand this compound trials.
Protocol:
-
Baseline Assessment: Patients complete the PGI-S to establish the severity of their symptoms at the onset of an HAE attack, prior to taking the study medication.
-
Post-Dose Assessments: Patients complete both the PGI-C and PGI-S at the following time points after receiving this compound or placebo:
-
Data Capture: All PROM data is to be collected electronically to ensure accurate time-stamping of assessments.
Prophylactic Treatment Studies (CHAPTER-1)
The CHAPTER-1 study evaluated the efficacy of this compound in preventing HAE attacks. In this context, PROMs are used to assess the impact of prophylactic treatment on the patient's health-related quality of life (HRQoL).
Key Patient-Reported Outcome Measure
-
Angioedema Quality of Life Questionnaire (AE-QoL): A 17-item questionnaire designed to assess the impact of angioedema on a patient's quality of life over the preceding four weeks.[7] It is divided into four domains:
-
Functioning
-
Fatigue/Mood
-
Fears/Shame
-
Food Scores for each domain and a total score are calculated, ranging from 0 to 100, with higher scores indicating greater impairment in quality of life. A change of six points in the total score is considered a minimal clinically important difference.
-
Quantitative Data from the CHAPTER-1 Trial
The primary endpoint of the CHAPTER-1 study was the reduction in HAE attack frequency. While specific AE-QoL scores from the trial are not detailed in the provided search results, the study did report on improvements in health-related quality of life.
| Endpoint | This compound (20 mg/day) | This compound (40 mg/day) | Placebo | Citation |
| Reduction in Monthly Attack Rate | 79.3% | 84.5% | - | |
| Reduction in Moderate and Severe Attacks | - | 92.3% | - | |
| Reduction in Attacks Requiring On-Demand Medication | - | 92.6% | - |
Experimental Protocol for PROM Administration in Prophylactic Studies
The following protocol is a standard approach for administering the AE-QoL in a prophylactic HAE treatment study like CHAPTER-1.
Protocol:
-
Screening/Baseline Visit: Patients complete the AE-QoL to establish their baseline health-related quality of life.
-
End of Treatment Visit: Patients complete the AE-QoL at the end of the 12-week treatment period to assess any changes from baseline.
-
Follow-up Visits (for open-label extension): For patients continuing in an open-label extension study, the AE-QoL should be administered at regular intervals (e.g., every 3 to 6 months) to monitor long-term impact on quality of life.
This compound Signaling Pathway
This compound exerts its therapeutic effect by targeting the bradykinin B2 receptor. The following diagram illustrates the signaling pathway involved in HAE and the mechanism of action of this compound.
Conclusion
The use of validated PROMs such as the PGI-C, PGI-S, and AE-QoL is integral to the clinical development of this compound. These instruments provide essential data on the patient experience, complementing clinical endpoints and offering a holistic view of the treatment's efficacy and impact. The protocols outlined in these notes are designed to ensure the consistent and meaningful collection of patient-reported data in HAE clinical trials.
References
- 1. ir.pharvaris.com [ir.pharvaris.com]
- 2. swissbiotech.org [swissbiotech.org]
- 3. Pharvaris Announces Positive Results from RAPIDe-3 Study for this compound in Treating Hereditary Angioedema Attacks [quiverquant.com]
- 4. ir.pharvaris.com [ir.pharvaris.com]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. Pharvaris Presents this compound Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 7. researchgate.net [researchgate.net]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Patient-reported Outcome Measures for Angioedema: A Literature Review | Acta Dermato-Venereologica [medicaljournalssweden.se]
Troubleshooting & Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding deucrictibant, a novel oral bradykinin (B550075) B2 receptor antagonist for the treatment of Hereditary Angioedema (HAE).
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Question: An in vitro bradykinin-induced cell signaling assay shows a blunted response after this compound treatment, but the effect is less than expected. What are potential reasons?
Answer:
-
Compound Stability: Ensure that this compound has been stored correctly and that the solution was freshly prepared. Degradation of the compound can lead to reduced potency.
-
Solubility Issues: this compound may have precipitated out of the cell culture media. Visually inspect the wells for any precipitate. Consider using a different solvent or a lower concentration if solubility is a concern.
-
Cell Line Variability: The expression level of the bradykinin B2 receptor can vary between different cell lines and even between passages of the same cell line. Confirm the receptor expression level in the cells used for the experiment.
-
Assay Interference: Components of the cell culture media or the assay reagents may interfere with this compound's binding to the receptor. Run appropriate controls to rule out any assay-specific artifacts.
Question: In a preclinical animal model of HAE, what are the expected observable effects of this compound, and what are the key safety parameters to monitor?
Answer:
-
Expected Efficacy: In a relevant animal model (e.g., bradykinin-induced vascular permeability), this compound is expected to reduce swelling and vascular leakage.
-
-
General well-being: Observe for any changes in behavior, food and water intake, and activity levels.
-
Gastrointestinal effects: Mild nausea has been reported in clinical trials, so monitor for any signs of gastrointestinal distress.
-
Neurological effects: Dizziness has been noted in some instances. Behavioral tests assessing balance and coordination could be considered.
-
Liver function: Although a single case of elevated gamma-glutamyltransferase (GGT) was observed, it is good practice to monitor liver enzymes in longer-term animal studies.[6]
-
Question: A researcher observes mild, transient dizziness in a small number of subjects in a Phase 1 clinical trial. What is the likely mechanism, and how should it be investigated?
Answer:
-
Potential Mechanism: Bradykinin is involved in the regulation of blood pressure through vasodilation.[7] While this compound is a selective antagonist of the B2 receptor, off-target effects or modulation of blood pressure homeostasis could potentially lead to dizziness.
-
Investigation Strategy:
-
Vital Signs Monitoring: Closely monitor blood pressure and heart rate at regular intervals post-dosing.
-
Dose-Response Relationship: Determine if the incidence or severity of dizziness is related to the dose of this compound administered.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the dizziness with the plasma concentration of this compound to see if it aligns with Cmax.
-
This compound Treatment-Related Adverse Events
The following table summarizes the treatment-related adverse events reported in clinical trials of this compound.
| Clinical Trial | Dosage | Adverse Event | Severity | Frequency |
| CHAPTER-1 (Part 1) | 20 mg | Nausea | Mild | 1 of 11 participants |
| 20 mg | Dizziness (after certain movements) | Mild | 1 of 11 participants | |
| 40 mg | Elevated gamma-glutamyltransferase (GGT) | Not specified | 1 of 12 participants | |
| RAPIDe-3 | 20 mg | No treatment-related serious adverse events reported. | N/A | N/A |
| CHAPTER-1 OLE | 40 mg/day | Asymptomatic increased gamma-glutamyltransferase (<2 ULN) | Not specified | 1 treatment-related TEAE reported |
Data sourced from publicly available clinical trial results.[1][6]
Experimental Protocols
Note: Detailed proprietary experimental protocols for this compound are not publicly available. The following are generalized methodologies for key experiments relevant to the study of a bradykinin B2 receptor antagonist.
Bradykinin B2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the bradykinin B2 receptor.
-
Methodology:
-
Use a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Prepare cell membranes from these cells.
-
Incubate the cell membranes with a radiolabeled bradykinin analog (e.g., [³H]-bradykinin) in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand using filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) from the competition binding data.
-
Bradykinin-Induced Calcium Mobilization Assay
-
Objective: To assess the functional antagonist activity of this compound at the bradykinin B2 receptor.
-
Methodology:
-
Load cells expressing the bradykinin B2 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a known concentration of bradykinin.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the IC50 value for this compound's inhibition of the bradykinin-induced calcium response.
-
Visualizations
Caption: Mechanism of action of this compound in blocking the bradykinin B2 receptor signaling pathway.
Caption: A generalized experimental workflow for the development of a drug like this compound.
References
- 1. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 2. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com]
- 3. hcplive.com [hcplive.com]
- 4. Positive Results from CHAPTER-1 Phase 2 Study of this compound for the Prophylactic Treatment of HAE Attacks to be Presented at AAAAI 2024 Annual Meeting - Pharvaris N.V. [ir.pharvaris.com]
- 5. Pharvaris’ oral this compound hits endpoints in acute HAE trial | BioWorld [bioworld.com]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Oral Deucrictibant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oral Deucrictibant. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of oral this compound?
Q2: What are the most common side effects observed with oral this compound in clinical trials?
Q3: Is there a risk of serious adverse events with oral this compound?
Troubleshooting Guides
Issue 1: Participant reports nausea after administration of oral this compound.
Plausible Cause:
Nausea is a reported side effect of this compound, although it is generally mild. The exact mechanism is not fully elucidated but may be related to off-target effects in the gastrointestinal tract or central nervous system.
Suggested Mitigation Strategy:
-
Administer with food: Taking this compound with a light meal may help to reduce the incidence of nausea.
-
Staggered Dosing: If the experimental design allows, consider a dose titration schedule to allow for acclimatization.
-
Symptomatic Relief: For mild nausea, antiemetic agents may be considered, though potential drug-drug interactions should be carefully evaluated.
Experimental Protocol to Investigate Nausea:
-
Nausea Assessment: Utilize a validated scale, such as a Visual Analog Scale (VAS) or a categorical scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe), to quantify the severity and duration of nausea at predefined time points post-administration.
-
Gastric Emptying Study: In preclinical models, a gastric emptying study can be performed to assess if this compound affects gastrointestinal motility, which could contribute to nausea.
Issue 2: Participant experiences dizziness or vertigo.
Plausible Cause:
Dizziness has been reported as a side effect of this compound. This could be related to the vasodilatory effects of bradykinin (B550075) pathway modulation or potential off-target effects on the vestibular system.
Suggested Mitigation Strategy:
-
Monitor Vital Signs: Closely monitor blood pressure and heart rate post-administration to assess for hemodynamic changes that could contribute to dizziness.
-
Controlled Environment: Ensure participants are in a safe and controlled environment, particularly during initial dosing, to minimize the risk of falls or injury.
-
Gradual Position Changes: Advise participants to make gradual changes in posture (e.g., sitting up slowly from a lying position).
Experimental Protocol to Investigate Dizziness:
-
Vestibular Function Assessment: A battery of tests can be employed to assess vestibular function, including:
-
Romberg's Test: To assess balance.
-
Dix-Hallpike Maneuver: To test for benign paroxysmal positional vertigo (BPPV).
-
Head Impulse Test: To evaluate the vestibulo-ocular reflex.
-
-
Postural Orthostatic Tachycardia Syndrome (POTS) Evaluation: Measure heart rate and blood pressure in supine and standing positions to rule out orthostatic intolerance.
Issue 3: Elevated liver enzymes, specifically gamma-glutamyltransferase (GGT), are observed in laboratory results.
Plausible Cause:
An isolated case of elevated GGT has been reported. While the mechanism is unknown, it could be an idiosyncratic drug-induced liver injury (DILI).
Suggested Mitigation Strategy:
-
Confirm and Monitor: Repeat liver function tests (LFTs) to confirm the elevation. If confirmed, continue to monitor LFTs regularly (e.g., weekly) until levels return to baseline.
-
Fractionate GGT: If GGT is elevated, consider measuring GGT fractions to help determine the origin of the elevation (e.g., hepatic vs. other sources).
-
Rule out other causes: Investigate other potential causes of elevated GGT, such as alcohol consumption, other medications, or underlying liver disease.
-
Dose Adjustment/Discontinuation: In a clinical setting, if GGT levels continue to rise or are accompanied by elevations in other liver enzymes (ALT, AST) or bilirubin, discontinuation of the drug should be considered in consultation with a hepatologist.
Experimental Protocol for Monitoring Liver Function:
-
Baseline Liver Function Tests: Prior to initiating this compound, establish baseline values for a full panel of liver function tests, including ALT, AST, alkaline phosphatase (ALP), GGT, total bilirubin, and direct bilirubin.
-
Routine Monitoring: During the study, monitor LFTs at regular intervals. The frequency of monitoring should be based on the study duration and risk assessment.
-
Hy's Law Assessment: In cases of suspected DILI, assess for "Hy's Law," which is the combination of hepatocellular injury (elevated ALT/AST) and jaundice (elevated bilirubin), as this is a strong predictor of severe liver injury.
Data Presentation
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the CHAPTER-1 Study (Prophylactic Treatment)
| Adverse Event | Placebo (N=11) | This compound 20 mg (N=11) | This compound 40 mg (N=12) |
| Headache | 1 | 0 | 0 |
| Nausea | 0 | 1 | 0 |
| Dizziness | 0 | 1 | 0 |
| Elevated GGT | 0 | 0 | 1 |
Data adapted from the CHAPTER-1 study results.
Table 2: Overview of Adverse Events in the RAPIDe-1 Study (On-Demand Treatment)
| Adverse Event Profile | Finding |
| Serious Adverse Events | No treatment-related serious adverse events reported. |
| Severe Adverse Events | No severe treatment-emergent adverse events reported. |
| Discontinuation due to Adverse Events | No participants discontinued (B1498344) treatment due to adverse events. |
Information based on findings from the RAPIDe-1 and RAPIDe-3 studies.[8][9]
Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Troubleshooting Workflow for Adverse Events.
References
- 1. ir.pharvaris.com [ir.pharvaris.com]
- 2. Pharvaris Announces Positive Top-line Phase 2 Data from the CHAPTER-1 Study of this compound for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com]
- 5. haei.org [haei.org]
- 6. Positive Results from CHAPTER-1 Phase 2 Study of this compound for the Prophylactic Treatment of HAE Attacks to be Presented at AAAAI 2024 Annual Meeting - Pharvaris N.V. [ir.pharvaris.com]
- 7. biospace.com [biospace.com]
- 8. streetinsider.com [streetinsider.com]
- 9. hcplive.com [hcplive.com]
Deucravacitinib Drug-Drug Interaction Potential: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the drug-drug interaction (DDI) potential of deucravacitinib (B606291). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of deucravacitinib and which enzymes are involved?
Deucravacitinib is extensively metabolized through multiple pathways. The major pathways of elimination include metabolism by cytochrome P450 (CYP) 1A2 (approximately 25% of the dose), uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) 1A9 (approximately 24% of the dose), and carboxylesterase 2 (CES2) (approximately 15% of the dose).[1] Minor contributions are also made by CYP2B6 and CYP2D6 (together accounting for about 6% of the dose).[1] A notable portion of the drug is also eliminated unchanged through direct urinary (approximately 13%) and fecal (approximately 26%) excretion.[1] Deucravacitinib is metabolized by CYP1A2 to form its major active metabolite, BMT-153261.[2]
Q2: Does deucravacitinib have the potential to inhibit or induce major cytochrome P450 (CYP) enzymes?
Based on in vitro studies, deucravacitinib is not considered to be an inhibitor of the major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[3] Furthermore, it is not an inducer of CYP1A2, CYP2B6, or CYP3A4.[3] This low potential for CYP-mediated interactions minimizes the risk of altering the metabolism of co-administered drugs that are substrates of these enzymes.
Q3: Is deucravacitinib a substrate or inhibitor of any drug transporters?
Yes, deucravacitinib interacts with several drug transporters. It is a substrate of P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic cation transporter 1 (OCT1).[3][4] In vitro studies have also identified deucravacitinib as an inhibitor of BCRP and organic anion transporting polypeptide 1B3 (OATP1B3).[4] However, it is not an inhibitor of other key transporters such as P-gp, OATP1B1, bile salt export pump (BSEP), multidrug resistance-associated protein 2 (MRP2), organic anion transporters (OAT1, OAT3), or multidrug and toxin extrusion proteins (MATE1, MATE2-K).[4]
Q4: A clinical study was conducted with rosuvastatin (B1679574). What was the rationale and outcome?
Rosuvastatin is a sensitive substrate of both BCRP and OATP1B transporters. A clinical drug-drug interaction study was conducted to assess the in vivo relevance of the in vitro finding that deucravacitinib inhibits BCRP and OATP1B3. The study results showed that co-administration of deucravacitinib did not have a clinically important effect on the pharmacokinetics of rosuvastatin.[4] This finding suggests that the in vitro inhibition of BCRP and OATP1B3 by deucravacitinib is unlikely to translate into clinically significant drug interactions with substrates of these transporters.
Q5: My in vitro experiment suggests a potential interaction with a BCRP or OATP1B3 substrate. How should I interpret this?
While your in vitro system may show an interaction, it is crucial to consider the clinical data. The dedicated clinical DDI study with rosuvastatin, a sensitive substrate for both BCRP and OATP1B, demonstrated a lack of a clinically significant interaction.[4] It is possible that the concentrations of deucravacitinib used in your in vitro assay are not representative of the in vivo therapeutic concentrations at the site of the transporter. For a comprehensive assessment, it is recommended to use physiologically based pharmacokinetic (PBPK) modeling to simulate the potential interaction, incorporating the available in vitro and clinical data.
Troubleshooting Guides
Problem: Unexpected variability in deucravacitinib metabolism in vitro.
-
Possible Cause 1: Genetic Polymorphisms in Metabolizing Enzymes.
-
Troubleshooting: While multiple enzymes are involved in deucravacitinib metabolism, making it less susceptible to the impact of a single genetic polymorphism, consider using a panel of human liver microsomes or hepatocytes from donors with known genotypes for CYP1A2, UGT1A9, and CES2 to assess the impact of genetic variability.
-
-
Possible Cause 2: Issues with the In Vitro System.
-
Troubleshooting: Ensure the proper functioning of your in vitro system (e.g., human liver microsomes, hepatocytes) by running positive controls with known substrates for the primary metabolizing enzymes (CYP1A2, UGT1A9, CES2). Verify the linearity of the reaction over the incubation time and protein concentration used.
-
Problem: Conflicting results between in vitro transporter inhibition data and clinical outcomes.
-
Possible Cause: Discrepancy between in vitro and in vivo concentrations.
-
Troubleshooting: The unbound plasma concentrations of deucravacitinib in clinical settings may not be sufficient to cause significant inhibition of BCRP and OATP1B3 in vivo. It is important to relate the IC50 or Ki values from your in vitro assay to the clinically relevant concentrations of deucravacitinib. The results of the clinical DDI study with rosuvastatin should be given more weight in predicting clinical outcomes.[4]
-
Quantitative Data Summary
Table 1: Contribution of Metabolic Pathways to Deucravacitinib Elimination
| Metabolic Pathway | Enzyme/Route | Contribution to Elimination |
| Metabolism | CYP1A2 | ~25% |
| UGT1A9 | ~24% | |
| CES2 | ~15% | |
| CYP2B6/CYP2D6 | ~6% | |
| Excretion | Direct Urinary Elimination | ~13% |
| Fecal Excretion | ~26% |
Data sourced from a pharmacokinetic analysis.[1]
Table 2: In Vitro Selectivity of Deucravacitinib for TYK2 vs. Other Janus Kinases (JAKs)
| Kinase | IC50 (nM) in Whole Blood Assay |
| TYK2 | 0.2 |
| JAK1/3 | >10,000 |
| JAK2/2 | >10,000 |
This table highlights the high selectivity of deucravacitinib for TYK2.
Table 3: Summary of Deucravacitinib's Interaction Potential with Key Enzymes and Transporters
| Interaction Type | Enzyme/Transporter | Potential | Clinical Relevance |
| Metabolism | CYP1A2, UGT1A9, CES2, CYP2B6, CYP2D6 | Substrate | Multiple pathways reduce the impact of single enzyme inhibition. |
| CYP Inhibition | CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4 | No significant inhibition | Low risk of inhibiting metabolism of co-administered drugs. |
| CYP Induction | CYP1A2, 2B6, 3A4 | No significant induction | Low risk of inducing metabolism of co-administered drugs. |
| Transporter Substrate | P-gp, BCRP, OCT1 | Yes | Potential for inhibitors of these transporters to affect deucravacitinib exposure. |
| Transporter Inhibition | BCRP, OATP1B3 | Yes (in vitro) | Clinical study with rosuvastatin showed no clinically significant interaction. |
| P-gp, OATP1B1, BSEP, MRP2, OAT1, OAT3, MATE1, MATE2-K | No significant inhibition | Low risk of inhibiting these transporters. |
Experimental Protocols
CYP Inhibition Assay (General Protocol)
A typical in vitro CYP inhibition assay involves incubating human liver microsomes with a probe substrate for a specific CYP enzyme in the presence and absence of the investigational drug (deucravacitinib). The formation of the metabolite of the probe substrate is measured by LC-MS/MS. A decrease in metabolite formation in the presence of the investigational drug indicates inhibition. To determine the IC50 value, a range of concentrations of the investigational drug is tested.
CYP Induction Assay (General Protocol using Human Hepatocytes)
Fresh or cryopreserved human hepatocytes are cultured and treated with various concentrations of the investigational drug (deucravacitinib) for a period of 48-72 hours. Positive control inducers (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4) and a vehicle control are included. Following the treatment period, the induction of CYP enzymes is assessed by measuring either the enzyme activity (using probe substrates) or the mRNA levels (using qRT-PCR). An increase in enzyme activity or mRNA expression compared to the vehicle control indicates induction.
Transporter Inhibition Assay (General Protocol for BCRP and OATP1B3)
Vesicular transport assays or cell-based assays using cells overexpressing the transporter of interest (e.g., BCRP or OATP1B3) are commonly used. For a cell-based inhibition assay, the cells are incubated with a known substrate of the transporter in the presence and absence of the investigational drug (deucravacitinib). The intracellular concentration of the substrate is measured. A decrease in substrate uptake (for uptake transporters like OATP1B3) or an increase in intracellular accumulation (for efflux transporters like BCRP) in the presence of the investigational drug suggests inhibition. IC50 values are determined by testing a range of inhibitor concentrations.
Visualizations
Caption: Metabolic pathways of deucravacitinib.
Caption: Workflow for drug-drug interaction assessment.
Caption: Decision logic for clinical DDI studies.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Considerations for developing CYP induction assays in hepatocytes: Insights from a multilaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Induction Potential | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Deucrictibant Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Deucrictibant dosage in experimental and clinical settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule antagonist of the bradykinin (B550075) B2 receptor.[1][2] In conditions like Hereditary Angioedema (HAE), excessive bradykinin binds to the B2 receptor, leading to increased vascular permeability, fluid leakage, and subsequent swelling (angioedema).[3][4] this compound competitively blocks this binding, thereby inhibiting the downstream signaling cascade and preventing the clinical manifestations of an attack.[5][6]
Caption: this compound's Mechanism of Action.
Q2: What are the typical dosages used in recent clinical trials for different treatment modalities?
A2: this compound has been investigated in two primary formulations for distinct therapeutic uses: on-demand treatment of acute HAE attacks and long-term prophylaxis to prevent attacks.[7]
-
On-Demand Treatment: An immediate-release (IR) capsule (PHVS416) is used for acute attacks.[8] The pivotal Phase 3 RAPIDe-3 trial successfully used a 20 mg oral dose at the start of an attack.[3][9] Doses ranging from 10 mg to 40 mg have been explored in earlier trials.[8]
-
Prophylactic Treatment: An extended-release (XR) tablet (PHVS719) is designed for once-daily preventive use.[10] Phase 2 trials showed significant efficacy at both 20 mg/day and 40 mg/day .[1] The ongoing pivotal Phase 3 CHAPTER-3 study is evaluating a 40 mg once-daily dose.[10]
Q3: What patient-specific factors should be considered when designing an experimental protocol for dosage optimization?
A3: While clinical trials have established effective mean dosages, individual patient optimization may require considering several factors. Researchers should stratify study populations and analyze data based on:
-
Attack Frequency and Severity: Patients with more frequent or severe attacks may be candidates for higher prophylactic doses (e.g., 40 mg/day vs. 20 mg/day).[1][7]
-
HAE Subtype: this compound has been studied in patients with HAE type 1, type 2, and HAE with normal C1 inhibitor, suggesting broad applicability.[11] However, response variations could still exist.
-
Pharmacokinetics (PK): Individual differences in drug absorption, distribution, metabolism, and excretion can alter plasma concentrations. While specific data on patient factors is limited, standard covariates like age, weight, and renal/hepatic function should be monitored.
-
Rescue Medication Use: A key secondary endpoint in trials is the need for rescue medication.[9] A persistent need for rescue medication in a patient on a prophylactic dose may indicate that a higher dose is required.
Q4: Are there any validated biomarkers that can guide this compound dosage?
A4: Recent research highlights the development of a clinically validated kinin biomarker assay.[12][13][14] This assay has the potential to characterize bradykinin-mediated angioedema.[14] For researchers, this suggests a future possibility of using plasma kinin levels as a pharmacodynamic biomarker to assess the biological effect of a given this compound dose and potentially titrate it to achieve a target level of B2 receptor blockade.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy is observed in our preclinical HAE model at a standard dose.
-
Possible Cause 1: Insufficient Plasma Concentration. The dose may be too low for the specific animal model, or there may be issues with oral bioavailability.
-
Suggested Solution: Conduct a pharmacokinetic (PK) study to measure plasma concentrations of this compound over time. Compare the achieved concentrations to established therapeutic thresholds, such as the EC85 (concentration for 85% maximal response), which has been estimated at 13.8 ng/mL. Adjust the dosage to ensure plasma levels are sustained above this threshold.
-
-
Possible Cause 2: Model-Specific Bradykinin Challenge. The level of bradykinin production or the sensitivity of the B2 receptors in your experimental model might be different from those in humans or other models.
-
Suggested Solution: Perform an in vivo bradykinin challenge.[15] Administer bradykinin to elicit a measurable physiological response (e.g., transient blood pressure reduction) and then assess the ability of different this compound doses to inhibit this response.[15] This will establish a dose-response relationship specific to your model.
-
Issue 2: We are observing high inter-individual variability in response to a fixed prophylactic dose in our study cohort.
-
Possible Cause 1: Pharmacokinetic (PK) Variability. As noted in the FAQs, individuals may metabolize or absorb the drug differently.
-
Suggested Solution: Implement sparse PK sampling during the study to correlate individual plasma drug concentrations with clinical outcomes (e.g., attack frequency). This can help determine if a therapeutic window for plasma concentration exists and identify subjects who may be under-dosed.
-
-
Possible Cause 2: Adherence Issues. In longer-term prophylactic studies, inconsistent adherence to the daily regimen can lead to variable efficacy.
-
Suggested Solution: Incorporate adherence monitoring into the study protocol, such as pill counts or electronic monitoring. Provide clear instructions and reminders to participants.
-
-
Possible Cause 3: Differences in Disease Baseline. Patients may have entered the study with vastly different baseline attack rates.
-
Suggested Solution: Analyze the percentage reduction in attack rate from each individual's baseline, rather than only looking at the absolute number of attacks during the treatment period. This can normalize the data and provide a clearer picture of treatment effect.[16]
-
Caption: Experimental Workflow for On-Demand Dose Assessment.
Quantitative Data Summary
The following tables summarize key quantitative data from recent this compound clinical trials.
Table 1: On-Demand Efficacy (Immediate-Release 20 mg Capsule) Data from the Phase 3 RAPIDe-3 Study[9][11]
| Endpoint | This compound (20 mg) | Placebo |
|---|---|---|
| Median Time to Onset of Symptom Relief | 1.28 hours | > 12 hours |
| Median Time to Complete Symptom Resolution | 11.95 hours | > 24 hours |
| Attacks Resolved with a Single Dose | 83.0% | N/A |
| Attacks Requiring No Rescue Medication | 93.2% | N/A |
Table 2: Prophylactic Efficacy (Extended-Release Formulation) Data from the Phase 2 CHAPTER-1 Study[1][16]
| Endpoint | This compound (20 mg/day) | This compound (40 mg/day) | Placebo |
|---|---|---|---|
| Mean Reduction in Monthly Attack Rate | 79.3% | 84.5% | N/A |
| Reduction in Moderate/Severe Attacks | N/A | 92.3% | N/A |
| Reduction in Attacks Requiring On-Demand Meds | N/A | 92.6% | N/A |
Table 3: Key Pharmacokinetic (PK) Parameters Data from various PK studies[8]
| Formulation | Parameter | Value |
|---|---|---|
| Immediate-Release (IR) Capsule | Time to Therapeutic Level | < 30 minutes |
| Extended-Release (XR) Tablet | Design | Once-daily dosing |
| Extended-Release (XR) Tablet | C24h vs EC85 | ~4-fold higher than EC85 |
| EC85 (85% Maximal Response) | Concentration | 13.8 ng/mL |
Experimental Protocols
Protocol 1: In Vitro Concentration-Response Assay to Determine IC50
-
Objective: To determine the concentration of this compound required to inhibit 50% (IC50) of the bradykinin-induced response in a cell-based assay.
-
Materials:
-
Cells expressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cell line).
-
Assay buffer (e.g., HBSS with calcium and magnesium).
-
Bradykinin peptide.
-
This compound, serially diluted.
-
A functional readout system (e.g., calcium-sensitive fluorescent dye like Fura-2 AM for a calcium flux assay).
-
-
Methodology:
-
Culture B2 receptor-expressing cells in 96-well plates to confluence.
-
Load cells with the calcium indicator dye according to the manufacturer's protocol (e.g., incubate for 60 minutes at 37°C).[17]
-
Wash cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for 15-30 minutes at 37°C.[17]
-
Place the plate in a fluorescence plate reader. Measure baseline fluorescence.
-
Inject a fixed concentration of bradykinin (an EC80 concentration, pre-determined) into each well.
-
Measure the peak fluorescence response, which corresponds to the intracellular calcium increase.
-
Data Analysis: Subtract the baseline fluorescence from the peak fluorescence. Normalize the data, setting the response with bradykinin alone as 100% and the response with no bradykinin as 0%. Plot the normalized response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to calculate the IC50.
-
Protocol 2: Pharmacokinetic (PK) Analysis in a Preclinical Model
-
Objective: To characterize the absorption, distribution, and elimination profile of this compound following oral administration.
-
Materials:
-
Appropriate animal model (e.g., cynomolgus monkeys, as used in preclinical studies).[15]
-
This compound formulation (IR or XR).
-
Blood collection supplies (e.g., K2-EDTA tubes).
-
LC-MS/MS system for bioanalysis.
-
-
Methodology:
-
Fast animals overnight before dosing.
-
Administer a single oral dose of this compound.
-
Collect blood samples at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to plasma by centrifugation and store at -80°C until analysis.
-
Prepare plasma samples (e.g., via protein precipitation or solid-phase extraction).
-
Quantify the concentration of this compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
-
Caption: Logical Flow for Prophylactic Dose Adjustment.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Pharvaris Provides Business Update and Expands Development Program for this compound - Pharvaris N.V. [ir.pharvaris.com]
- 3. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 4. angioedemanews.com [angioedemanews.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. ir.pharvaris.com [ir.pharvaris.com]
- 8. angioedemanews.com [angioedemanews.com]
- 9. hcplive.com [hcplive.com]
- 10. angioedemanews.com [angioedemanews.com]
- 11. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 12. swissbiotech.org [swissbiotech.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Pharvaris to Present this compound Clinical Data and Exploratory Biomarker Data at Upcoming Congresses - Pharvaris N.V. [ir.pharvaris.com]
- 15. ir.pharvaris.com [ir.pharvaris.com]
- 16. Pharvaris Announces Positive Top-line Phase 2 Data from the CHAPTER-1 Study of this compound for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 17. benchchem.com [benchchem.com]
Bioavailability issues with oral bradykinin receptor antagonists
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of bradykinin (B550075) receptor antagonists. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Frequently Asked questions (FAQs)
Q1: What are the primary barriers to achieving good oral bioavailability with bradykinin receptor antagonists?
The oral delivery of bradykinin receptor antagonists, particularly those that are peptide-based, is hampered by several physiological and physicochemical hurdles within the gastrointestinal (GI) tract. These can be broadly categorized as:
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteolytic enzymes. This process starts in the stomach with pepsin in a highly acidic environment and continues in the small intestine with enzymes like trypsin and chymotrypsin.
-
Epithelial Barrier: The intestinal epithelium presents a significant barrier to absorption. The large size and often hydrophilic nature of many antagonists restrict their ability to pass through the lipid cell membranes (transcellular route). Furthermore, the tight junctions between epithelial cells limit the passage of molecules, typically to those smaller than 500 Daltons, preventing most peptide-based antagonists from using the paracellular route.
-
Physicochemical Instability: The fluctuating pH throughout the GI tract, from the highly acidic stomach (pH 1.5-3) to the more neutral or slightly alkaline environment of the intestine, can lead to the degradation of the antagonist and alter its solubility and structural integrity.
-
Efflux Pumps: Transmembrane proteins like P-glycoprotein (P-gp), present on the surface of epithelial cells, can actively transport absorbed antagonists back into the intestinal lumen, thereby reducing their net absorption.[1]
Q2: My bradykinin receptor antagonist shows high potency in in-vitro binding assays but low efficacy in animal models after oral administration. What could be the cause?
This common discrepancy often points to poor oral bioavailability. While the antagonist can effectively bind to its target receptor in a controlled in-vitro environment, it may not be reaching the systemic circulation in sufficient concentrations to elicit a therapeutic effect in vivo. The primary reasons for this are the barriers mentioned in Q1: enzymatic degradation, poor membrane permeability, physicochemical instability, and efflux by transporters like P-gp. It is crucial to assess the oral bioavailability of your compound through dedicated pharmacokinetic studies.
Q3: What are some initial formulation strategies to consider for improving the oral bioavailability of a peptide-based bradykinin antagonist?
For peptide-based antagonists, several formulation strategies can be employed to protect them from the harsh environment of the GI tract and enhance their absorption:
-
Enteric Coatings: Applying a pH-sensitive polymer coating to your formulation can protect the peptide from the acidic environment of the stomach, allowing for its release in the more neutral pH of the small intestine.
-
Enzyme Inhibitors: Co-administration with protease inhibitors can reduce the enzymatic degradation of the peptide in the GI tract.
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of the antagonist. They can work by opening tight junctions or by altering the fluidity of the cell membrane.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gut and enhance absorption.
-
Nanoparticle Encapsulation: Encapsulating the antagonist in nanoparticles can protect it from degradation and facilitate its transport across the intestinal barrier.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of the Bradykinin Receptor Antagonist
Symptoms:
-
Difficulty preparing stock solutions for in-vitro assays.
-
Inconsistent results in cell-based or enzymatic assays.
-
Low or highly variable plasma concentrations in preclinical pharmacokinetic (PK) studies after oral dosing.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| "Brick-dust" or "grease-ball" molecule | Characterize the physicochemical properties of your compound, including its pKa, logP, and crystalline form. High melting points can indicate strong crystal lattice energy ("brick-dust"), while high logP values suggest solvation issues ("grease-ball"). |
| Inappropriate vehicle | Conduct a solubility screen with a panel of pharmaceutically acceptable vehicles. For preclinical studies, consider co-solvents like PEG 400, propylene (B89431) glycol, or surfactant-based formulations. |
| Precipitation in the GI tract | The change in pH from the stomach to the intestine can cause the compound to precipitate. Consider using a formulation that maintains the drug in a solubilized state, such as an amorphous solid dispersion or a lipid-based formulation. |
| Large particle size | For crystalline compounds, reducing the particle size through micronization or nanonization can increase the surface area and improve the dissolution rate. |
Issue 2: Poor Intestinal Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) value in the apical-to-basolateral (A-B) direction.
-
High efflux ratio (Papp B-A / Papp A-B > 2).
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| High molecular weight and/or hydrophilicity | For peptide-based antagonists, consider chemical modifications to improve lipophilicity, such as lipidization or PEGylation.[2] |
| Substrate for P-glycoprotein (P-gp) efflux | A high efflux ratio is indicative of active transport out of the cells. To confirm P-gp involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate. |
| Metabolism by Caco-2 cells | The antagonist may be metabolized by enzymes within the Caco-2 cells. Analyze the cell lysate and buffer from both the apical and basolateral chambers using LC-MS/MS to identify potential metabolites. |
| Compound instability in assay buffer | Assess the chemical stability of your compound in the assay buffer at 37°C over the time course of the experiment. |
Issue 3: Inconsistent or Low In-Vivo Bioavailability
Symptoms:
-
High variability in plasma concentrations between individual animals.
-
Lower than expected plasma exposure (AUC) after oral administration compared to intravenous (IV) administration.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Poor formulation | If not already done, optimize the formulation to improve solubility and dissolution rate (see Issue 1). Ensure the formulation is homogenous and stable. |
| High first-pass metabolism | After absorption, the drug passes through the liver where it can be extensively metabolized. Analyze plasma samples for major metabolites to understand the extent of first-pass metabolism. If metabolism is a major issue, chemical modifications to block metabolic "hotspots" may be necessary. |
| Food effects | The presence of food can significantly impact the absorption of some drugs. Conduct pharmacokinetic studies in both fasted and fed animals to determine if there is a food effect. |
| Improper oral gavage technique | Ensure proper training and technique for oral gavage to minimize variability in dosing and prevent accidental administration into the lungs. |
Data Presentation
Table 1: Preclinical Oral Pharmacokinetic Parameters of Selected Bradykinin Receptor Antagonists
| Compound | Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Deucrictibant (PHA121) | Rat | 10 | 1,230 | 0.5 | 3.4 | Not Reported | |
| This compound (PHA121) | Human | 22 | ~250 | 0.5-1.0 | 3.5-5.6 | Not Reported | [3] |
| ELN441958 | Rat | 10 | 1,500 | 1.0 | 3.0 | 60 | [4] |
| ELN441958 | Rhesus Monkey | 10 | 2,500 | 2.0 | 4.0 | 80 | [4] |
| FR173657 | Guinea Pig | 1 | Not Reported | Not Reported | Not Reported | ED50 = 0.075 mg/kg | [5] |
| R-954 | Rat | 1 | Not Reported | Not Reported | 1.9-2.7 | Not Reported | [6] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of a bradykinin receptor antagonist.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer.[7]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[7]
-
Permeability Assay:
-
The test compound is added to the apical (A) side of the monolayer (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability).
-
Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
For efflux assessment, the B-to-A permeability is determined. To identify the involvement of specific transporters like P-gp, the assay can be repeated in the presence of a known inhibitor.
-
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[8]
-
Protocol 2: In-Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a bradykinin receptor antagonist in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: A single dose of the antagonist is administered intravenously to determine the clearance and volume of distribution.
-
Oral (PO) Group: A single dose of the antagonist formulation is administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: The concentration of the antagonist in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Oral Bioavailability Assessment.
Caption: Troubleshooting Workflow for Low Oral Bioavailability.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. researchgate.net [researchgate.net]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Pharmacological, pharmacokinetic, and primate analgesic efficacy profile of the novel bradykinin B1 Receptor antagonist ELN441958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. Preclinical pharmacology, metabolic stability, pharmacokinetics and toxicology of the peptidic kinin B1 receptor antagonist R-954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
Deucrictibant Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deucrictibant. Our goal is to help you overcome common challenges and limitations in your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, orally bioavailable small-molecule antagonist of the bradykinin (B550075) B2 receptor (B2R).[1][2][3] By blocking the B2R, this compound prevents bradykinin-mediated signaling, which is a key driver of inflammation, vasodilation, and increased vascular permeability.[4] This mechanism is crucial in conditions with excessive bradykinin activity, such as Hereditary Angioedema (HAE), where it helps to prevent and treat swelling attacks.[5][6][7]
Q2: What are the different formulations of this compound available for research?
This compound is being developed in two distinct oral formulations to suit different experimental needs:
-
Immediate-Release (IR) Capsules (PHVS416): Designed for rapid absorption, reaching therapeutic levels in the blood in under 30 minutes.[6] This formulation is ideal for on-demand treatment studies mimicking the management of acute attacks.[6]
-
Extended-Release (XR) Tablets (PHVS719): Designed for slow release over 24 hours, allowing for once-daily dosing.[6] This formulation is suitable for prophylactic or preventive treatment studies.[6]
Q3: Can this compound be used in animal models of diseases other than HAE?
Yes, while this compound is primarily investigated for HAE, its mechanism of action suggests potential utility in other bradykinin-mediated diseases. Researchers can explore its efficacy in preclinical models of inflammatory conditions, pain, and other disorders where the kallikrein-kinin system is implicated. Careful consideration of species-specific differences in bradykinin receptor pharmacology is advised.
Q4: Are there any known off-target effects of this compound to consider in my experiments?
Clinical trial data to date have shown this compound to be well-tolerated with no treatment-related serious adverse events.[1][8] However, as with any selective antagonist, it is crucial to include appropriate controls in your experiments to monitor for potential off-target effects. This may include assessing related receptors or pathways and conducting comprehensive safety pharmacology assessments in animal studies.
Troubleshooting Guides
In Vitro & Ex Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low potency or efficacy in cell-based assays. | Suboptimal cell line selection (low B2R expression). | - Confirm B2R expression in your chosen cell line using qPCR, western blot, or flow cytometry.- Consider using a cell line known to have robust B2R expression or a recombinant line overexpressing the receptor. |
| Assay conditions not optimized. | - Optimize agonist (bradykinin) concentration to achieve a robust response.- Ensure appropriate incubation times and assay buffer conditions. | |
| This compound solubility issues in media. | - Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure final solvent concentration is low and consistent across all wells.- Visually inspect for precipitation. | |
| Variability in results between experiments. | Inconsistent cell passage number or health. | - Use cells within a consistent and low passage number range.- Regularly monitor cell health and viability. |
| Reagent instability. | - Aliquot and store reagents, including this compound and bradykinin, according to the manufacturer's instructions to avoid freeze-thaw cycles. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in animal models. | Inappropriate animal model. | - Ensure the chosen animal model has a well-characterized bradykinin-mediated pathophysiology relevant to the human disease of interest.- Consider potential species differences in B2R pharmacology and drug metabolism. |
| Suboptimal dosing regimen. | - Conduct pharmacokinetic studies to determine the optimal dose and frequency for maintaining therapeutic drug levels.- Consider the formulation (IR vs. XR) based on the desired therapeutic effect (acute vs. prophylactic). | |
| Route of administration. | - For oral gavage, ensure proper technique to maximize bioavailability and minimize stress to the animals. | |
| Unexpected side effects observed. | Off-target effects. | - Include a comprehensive panel of safety monitoring parameters (e.g., clinical observations, body weight, food/water intake, clinical pathology).- Consider dose-response studies to identify a therapeutic window with minimal side effects. |
| Vehicle-related effects. | - Always include a vehicle-treated control group to differentiate drug effects from those of the vehicle. |
Data Presentation
Table 1: Summary of Clinical Efficacy Data for this compound (On-Demand Treatment)
| Endpoint | This compound (20 mg IR) | Placebo | p-value |
| Median Time to Onset of Symptom Relief | 1.28 hours | >12 hours | <0.0001[1] |
| Median Time to End of Progression™ | 17.47 minutes | 228.67 minutes | <0.0001[1] |
| Median Time to Complete Symptom Resolution | 11.95 hours | >24 hours | <0.0001[1] |
| Attacks Treated with a Single Dose | 83.0% | N/A | N/A[1] |
| No Rescue Medication Required | 93.2% | N/A | N/A[1] |
Table 2: Summary of Clinical Efficacy Data for this compound (Prophylactic Treatment)
| Endpoint | This compound (40 mg XR) | Placebo |
| Reduction in Attack Rate vs. Baseline | 93% | N/A |
| Mean Proportion of Attack-Free Days | 99% | N/A |
| Mean Monthly Attack Rate (Placebo Period) | 2.0, 0.6, 1.0 (individual patients) | N/A |
| Mean Monthly Attack Rate (this compound Period) | 0.0 (across all patients) | N/A |
Experimental Protocols
Protocol 1: In Vitro Bradykinin B2 Receptor Antagonism Assay
-
Cell Culture: Culture a human cell line endogenously expressing the bradykinin B2 receptor (e.g., IMR-90) in appropriate media and conditions.
-
Cell Plating: Seed cells into a 96-well plate at a density optimized for the chosen readout (e.g., calcium mobilization).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of bradykinin.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of bradykinin (typically EC80) to all wells except for the negative control.
-
Signal Detection: Measure the response (e.g., intracellular calcium flux using a fluorescent dye like Fura-2 AM) using a plate reader.
-
Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Model of Bradykinin-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Drug Administration: Administer this compound (e.g., in an appropriate oral formulation) or vehicle to the animals at a predetermined time before the bradykinin challenge.
-
Paw Volume Measurement (Baseline): Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Bradykinin Challenge: Inject a solution of bradykinin in saline into the plantar surface of the right hind paw.
-
Paw Volume Measurement (Post-Challenge): Measure the paw volume at various time points after the bradykinin injection (e.g., 30, 60, 120, and 240 minutes).
-
Data Analysis: Calculate the percentage increase in paw volume compared to the baseline for each animal. Compare the paw edema between the this compound-treated and vehicle-treated groups.
Visualizations
Caption: this compound's mechanism of action as a bradykinin B2 receptor antagonist.
Caption: A generalized workflow for in vitro assessment of this compound's potency.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 2. Pharvaris Presents this compound Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 3. Clinical Pipeline - B2 Receptor Antagonism | Pharvaris [pharvaris.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 6. angioedemanews.com [angioedemanews.com]
- 7. angioedemanews.com [angioedemanews.com]
- 8. hcplive.com [hcplive.com]
Deucrictibant stability and storage conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability and storage of Deucrictibant. The information is intended for researchers, scientists, and drug development professionals. Please note that as this compound is an investigational drug, detailed proprietary stability and storage data is not all publicly available. The guidance provided is based on publicly accessible information and general best practices for handling small molecule oral formulations.
Frequently Asked Questions (FAQs)
Q1: What are the available formulations of this compound?
A1: this compound is being developed in two oral formulations:
-
PHVS416: An immediate-release capsule designed for rapid absorption, intended for the on-demand treatment of Hereditary Angioedema (HAE) attacks.[1][2]
-
PHVS719: An extended-release tablet designed for slow, sustained release over 24 hours, intended for once-daily prophylactic treatment of HAE.[1][2]
Q2: What are the recommended general storage conditions for this compound?
A2: While specific, publicly available stability data is limited, general best practices for storing small molecule solid oral dosage forms should be followed. It is recommended to store this compound in a controlled environment to ensure its integrity.
| Parameter | General Recommendation |
| Temperature | Controlled room temperature (20°C to 25°C; 68°F to 77°F) |
| Humidity | Low humidity environment |
| Light | Protected from light |
| Container | Tightly sealed, original or equivalent container |
Note: These are general recommendations. For specific lots of material, always refer to the certificate of analysis or supplier's instructions.
Q3: How should I prepare this compound for in vitro experiments?
A3: The preparation method will depend on the specific formulation and the requirements of your experiment. For the active pharmaceutical ingredient (API), a suitable solvent will be required. For formulated products (capsules or tablets), extraction of the active ingredient may be necessary. It is crucial to determine the solubility of this compound in various common laboratory solvents. A stepwise approach to solubility testing is recommended, starting with common biocompatible solvents.
Q4: What are the potential sources of variability in experimental results when using this compound?
A4: Variability in experimental outcomes can arise from several factors related to the handling and stability of this compound. Key considerations include:
-
Inconsistent sample preparation: Ensure a standardized and validated protocol for preparing this compound solutions.
-
Solution instability: Once in solution, this compound's stability may be limited. It is advisable to use freshly prepared solutions for each experiment.
-
Freeze-thaw cycles: Avoid repeated freeze-thaw cycles of stock solutions, as this can lead to degradation. Aliquoting stock solutions is recommended.
-
Adsorption to labware: Small molecules can sometimes adsorb to plasticware. Using low-adhesion tubes and tips may mitigate this.
Troubleshooting Guides
Problem: Inconsistent potency or activity in cell-based assays.
This guide provides a logical workflow to troubleshoot inconsistent results in cell-based assays involving this compound.
References
Troubleshooting inconsistent results in Deucrictibant experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting inconsistent results in experiments involving Deucrictibant. Our resources include frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the efficacy of this compound between different batches of the compound. What could be the cause?
A1: Batch-to-batch variability can stem from several factors. We recommend the following troubleshooting steps:
-
Purity and Integrity: Verify the purity of each batch using analytical methods such as HPLC-MS. Ensure the compound has not degraded during storage.
-
Solubility: Inconsistent dissolution of this compound can lead to variations in the effective concentration. Ensure the compound is fully dissolved in the recommended solvent before preparing your working solutions. Refer to the --INVALID-LINK-- table for guidance on appropriate solvents.
-
Storage Conditions: this compound, like many small molecules, can be sensitive to temperature, light, and repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C in a desiccated environment. Aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q2: Our in vitro results with this compound are not translating to our in vivo animal models. What are the potential reasons for this discrepancy?
A2: Discrepancies between in vitro and in vivo results are a common challenge in drug development. For bradykinin (B550075) B2 receptor antagonists like this compound, consider the following:
-
Species-Specific Differences: The bradykinin B2 receptor can exhibit pharmacological differences between species.[1] The binding affinity and potency of this compound may vary between human and rodent models, for instance. It is crucial to characterize the potency of this compound in the specific animal model you are using.
-
Pharmacokinetics and Metabolism: The oral bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound will significantly impact its in vivo efficacy. The immediate-release and extended-release formulations of this compound are designed for different pharmacokinetic profiles.[2][3] Ensure the dosing regimen and formulation are appropriate for your animal model and experimental design.
-
Route of Administration: The route of administration can affect the concentration of this compound that reaches the target tissue. Oral administration in preclinical models has been shown to have a rapid onset and long duration of action.
Q3: We are observing unexpected or off-target effects in our cell-based assays. How can we investigate this?
A3: While this compound is a selective bradykinin B2 receptor antagonist, it is good practice to rule out off-target effects:
-
Control Experiments: Include appropriate negative controls in your experiments, such as a cell line that does not express the bradykinin B2 receptor.
-
Competitive Binding Assays: Perform competitive binding assays with known selective B2 receptor ligands to confirm that the observed effects are mediated by the B2 receptor.
-
Review of Literature: While specific off-target screening data for this compound is not extensively published in the public domain, reviewing literature on other bradykinin B2 receptor antagonists may provide insights into potential off-target interactions of this class of compounds.
Q4: The response to this compound in our functional assays is lower than expected. What are some common experimental pitfalls?
A4: Suboptimal assay conditions can lead to apparently reduced potency of this compound. Pay close attention to the following:
-
Agonist Concentration: In functional antagonism assays, the concentration of the agonist (bradykinin) is critical. Use a concentration of bradykinin that elicits a submaximal response (typically EC80) to provide an adequate window for observing antagonism.
-
Incubation Times: Ensure sufficient pre-incubation time with this compound to allow for receptor binding before adding the agonist.
-
Buffer Composition: The ionic strength and pH of the assay buffer can influence ligand binding to the B2 receptor.[4] Standardize your buffer conditions across all experiments to ensure consistency.
-
Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range. Over-passaged cells can exhibit altered receptor expression and signaling.
Quantitative Data Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₃ClF₃N₅O₃ | PubChem CID: 154623230 |
| Molecular Weight | 534.9 g/mol | PubChem CID: 154623230 |
| IUPAC Name | N-[(1S)-1-[3-chloro-5-fluoro-2-[[2-methyl-4-(2-methyl-1,2,4-triazol-3-yl)quinolin-8-yl]oxymethyl]phenyl]-1-deuterioethyl]-2-(difluoromethoxy)acetamide | PubChem CID: 154623230 |
| General Solubility | Orally bioavailable small molecule. For in vitro experiments, stock solutions are typically prepared in DMSO. | Inferred from preclinical data |
| Storage | Store solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | General best practice |
In Vitro and In Vivo Efficacy of this compound
| Assay Type | Model | Key Findings | Reference |
| In Vitro Binding Assay | CHO cells expressing human B2 receptor | Potent antagonist of the human bradykinin B2 receptor. | [5] |
| In Vitro Functional Assay (Calcium Mobilization) | CHO cells expressing human B2 receptor | Potently inhibits bradykinin-induced calcium mobilization. | [5] |
| In Vivo Efficacy (Bradykinin Challenge) | Preclinical animal models | Oral this compound inhibits the effects of bradykinin with a longer duration and faster onset of action compared to subcutaneous icatibant. | |
| Clinical Trials (HAE) | Humans | Both immediate-release and extended-release formulations have demonstrated significant reductions in HAE attack rates and rapid symptom relief. | [6][7] |
Experimental Protocols
Detailed Methodology 1: In Vitro Calcium Mobilization Assay
This protocol is designed to assess the antagonist activity of this compound by measuring its ability to inhibit bradykinin-induced intracellular calcium flux.
Materials:
-
Cells stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells)
-
Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Bradykinin
-
This compound
-
DMSO (for preparing stock solutions)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified CO₂ incubator.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of bradykinin in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Antagonist Pre-incubation:
-
After dye loading, wash the cells twice with assay buffer.
-
Add the diluted this compound solutions to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Using the instrument's injector, add the bradykinin solution to stimulate the B2 receptor.
-
Immediately begin kinetic measurement of fluorescence intensity over 1-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the bradykinin-induced response).
-
Detailed Methodology 2: In Vivo Vascular Permeability Assay (Modified Miles Assay)
This protocol describes a method to evaluate the in vivo efficacy of this compound in reducing bradykinin-induced vascular permeability.
Materials:
-
Mice or rats
-
This compound (formulated for oral administration)
-
Bradykinin
-
Evans Blue dye (e.g., 2% solution in sterile saline)
-
Anesthetic
-
Spectrophotometer
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound or vehicle control orally at the desired dose and time point before the bradykinin challenge. The timing will depend on the pharmacokinetic profile of the this compound formulation being used.
-
Evans Blue Injection: Anesthetize the animals and inject Evans Blue dye intravenously (e.g., via the tail vein).
-
Bradykinin Challenge: After a short circulation time for the Evans Blue dye (e.g., 5-10 minutes), inject bradykinin intradermally at designated sites on the shaved dorsal skin of the animal. Inject saline as a negative control at a separate site.
-
Observation and Tissue Collection: Observe the injection sites for the development of blue coloration, which indicates vascular leakage. After a defined period (e.g., 30 minutes), euthanize the animals and excise the skin at the injection sites.
-
Dye Extraction:
-
Weigh the excised skin samples.
-
Incubate the skin samples in formamide at 55-60°C overnight to extract the Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any debris.
-
Measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Calculate the amount of extravasated Evans Blue dye per milligram of tissue.
-
-
Data Analysis: Compare the amount of dye leakage in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of bradykinin-induced vascular permeability.
Mandatory Visualizations
Caption: Bradykinin B2 Receptor Signaling Pathway and Mechanism of this compound Action.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Deucrictibant Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deucrictibant. The information focuses on the impact of food on this compound absorption, based on available clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, orally administered small molecule that acts as a selective antagonist of the bradykinin (B550075) B2 receptor.[1][2] By blocking this receptor, this compound prevents bradykinin from binding and initiating the signaling cascade that leads to increased vascular permeability and swelling, which are characteristic of conditions like hereditary angioedema (HAE) and acquired angioedema (AAE).[1][2][3]
Q2: What formulations of this compound are in development?
A2: Pharvaris is developing two distinct oral formulations of this compound to meet different clinical needs[4][5][6][7]:
-
Immediate-Release (IR) Capsule (PHVS416): Designed for rapid absorption and onset of action to treat acute angioedema attacks on-demand.[3][8]
-
Extended-Release (XR) Tablet (PHVS719): Developed for once-daily prophylactic (preventative) treatment, providing sustained drug exposure over 24 hours.[3][8]
Q3: Does food have a significant impact on the absorption of the this compound extended-release (XR) tablet?
A3: Based on Phase 1 clinical data, food has a minimal effect on the overall exposure of the this compound XR tablet. While the rate of absorption is slightly slowed, the total drug absorbed remains comparable between fed and fasted states. Specifically, the time to reach maximum plasma concentration (Tmax) is slightly longer under fed conditions. However, the sustained therapeutic exposure over 24 hours is maintained regardless of food intake.[8]
Q4: How does the pharmacokinetic profile of the this compound XR tablet support once-daily dosing for prophylaxis?
A4: The extended-release formulation is designed to provide sustained plasma concentrations above the therapeutic threshold for over 24 hours with a single daily dose.[5][8] Pharmacokinetic studies have shown that the XR tablet achieves a steady state in approximately two to three days and maintains exposure levels sufficient for prophylactic efficacy.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in pharmacokinetic data in a non-clinical setting. | Differences in animal feeding schedules relative to dosing. | Standardize the feeding schedule in your experimental protocol. For the XR formulation, based on clinical data, food is not expected to be a major variable affecting total exposure, but it may influence the rate of absorption. |
| Unexpectedly rapid absorption profile observed with the XR formulation. | Potential formulation integrity issue. | Verify the source and storage conditions of the this compound XR tablets. Ensure that the tablets have not been crushed or altered in a way that would compromise the extended-release mechanism. |
| Difficulty replicating in-vitro dissolution profiles. | Inappropriate dissolution medium or mechanical stress simulation. | The dissolution of the XR tablet is a gradual, near-linear process. Ensure your in-vitro setup simulates the gastrointestinal matrix and mechanical stresses appropriately to mimic in-vivo conditions. |
Data on Food Effect on this compound Absorption
The following table summarizes the pharmacokinetic data from a Phase 1 study evaluating the effect of food on the single-dose administration of the this compound 40 mg extended-release (XR) tablet.
| Pharmacokinetic Parameter | Fasting Conditions (N=17) | Fed Conditions (N=14) |
| AUC (Area Under the Curve) | Comparable | Comparable |
| Cmax (Maximum Plasma Concentration) | Comparable | Comparable |
| Median Tmax (Time to Cmax) | 5 hours | 7 hours |
| Mean t1/2 (Half-life) | 6.0 hours | 6.1 hours |
Data sourced from a presentation by Pharvaris.
Experimental Protocols
Phase 1 Study: Food Effect on this compound XR Tablet Pharmacokinetics
While the complete, detailed protocol is proprietary, the key methodological aspects of the open-label Phase 1 study to assess the food effect on the pharmacokinetics (PK) of the this compound XR tablet can be summarized as follows:
-
Study Design: A single-dose, two-sequence, crossover study in healthy adult volunteers.
-
Treatment Arms:
-
Fasted State: A single oral dose of this compound 40 mg XR tablet administered after an overnight fast.
-
Fed State: A single oral dose of this compound 40 mg XR tablet administered after a standardized high-fat meal.
-
-
PK Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.
-
Bioanalytical Method: A validated bioanalytical method was used to quantify this compound concentrations in plasma samples.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key PK parameters, including AUC, Cmax, and Tmax.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. angioedemanews.com [angioedemanews.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Pharvaris Provides Business Update and Expands Development Program for this compound - BioSpace [biospace.com]
- 5. Pharvaris Presents Data Supporting Ongoing Clinical Development of this compound in Bradykinin-Mediated Angioedema - Pharvaris N.V. [ir.pharvaris.com]
- 6. Pharvaris Presents Data Supporting Ongoing Clinical Development of this compound in Bradykinin-Mediated Angioedema - Pharvaris N.V. [ir.pharvaris.com]
- 7. Pharvaris Presents Data Highlighting the Potential for this compound to Prevent and Treat Bradykinin-Mediated Angioedema Attacks at the EAACI Congress - Pharvaris N.V. [ir.pharvaris.com]
- 8. Clinical Pipeline - B2 Receptor Antagonism | Pharvaris [pharvaris.com]
Technical Support Center: Deucrictibant Long-Term Safety Profile
Disclaimer: Deucrictibant is an investigational product and is not yet approved by any regulatory authorities. The information provided here is based on publicly available clinical trial data and is intended for research and informational purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it relate to its safety profile?
This compound is an orally administered, potent, and specific antagonist of the bradykinin (B550075) B2 receptor.[1] In hereditary angioedema (HAE), excessive bradykinin generation leads to increased vascular permeability, resulting in swelling and pain.[1] By selectively blocking the bradykinin B2 receptor, this compound is designed to prevent the downstream signaling that causes these symptoms.[2][3] Its targeted mechanism of action suggests that off-target effects would be minimal, contributing to a potentially favorable safety profile. The primary therapeutic action is focused on mitigating the specific pathway responsible for HAE attacks.[3]
Q2: What are the most common adverse events observed in long-term prophylactic studies of this compound?
Based on interim data from the CHAPTER-1 open-label extension (OLE) study, where participants received this compound 40 mg/day for a mean duration of 12.8 months, the drug was generally well-tolerated.[4][5] No treatment-related serious adverse events have been reported.[4][6]
Summary of Treatment-Related TEAEs in Prophylactic Studies
| Study | Dosage | Treatment-Related TEAEs Reported (Incidence) | Severity | Reference(s) |
| CHAPTER-1 | 20 mg/day | Nausea (1/11), Dizziness after certain movements (1/11) | Mild | |
| CHAPTER-1 | 40 mg/day | Asymptomatic increased gamma-glutamyltransferase (<2x ULN) (1/12) | Mild | [6] |
| CHAPTER-1 OLE | 40 mg/day | Asymptomatic increased gamma-glutamyltransferase (<2x ULN) (1 participant), Tooth discoloration (1 participant) | Mild | [6] |
Note: Data is derived from separate analyses and reports of the CHAPTER-1 study and its open-label extension. The participant population in the OLE is largely comprised of those who completed the initial study part.
Across Phase 2 and 3 studies for both on-demand and prophylactic use, no participants have discontinued (B1498344) treatment due to adverse events.[9][10]
Q3: What is a standard protocol for a long-term preclinical toxicology study for a compound like this compound?
While specific preclinical toxicology data for this compound is proprietary, a standard experimental protocol for assessing the long-term safety of a small molecule oral drug involves chronic dosing in at least two species (one rodent, one non-rodent). The workflow is designed to identify potential target organ toxicities, establish a No-Observed-Adverse-Effect Level (NOAEL), and characterize the dose-response relationship of any observed toxicities.
Generalized Workflow for a 6-Month Chronic Oral Toxicology Study
Key Methodologies:
-
Dosing: The test article (this compound) would be administered orally (e.g., via gavage or in feed) daily for a period of 6 to 9 months.
-
Monitoring: In-life monitoring includes daily health checks, weekly measurements of body weight and food consumption, and periodic ophthalmic and cardiovascular (e.g., ECG) examinations.
-
Clinical Pathology: Blood and urine are collected at multiple timepoints (e.g., baseline, 3 months, 6 months, and termination) to assess hematology, coagulation, and serum chemistry parameters (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine).
-
Terminal Procedures: At the end of the study, animals undergo a full necropsy. Organs are weighed, and a comprehensive list of tissues is collected and preserved for microscopic histopathological examination by a veterinary pathologist.
-
Toxicokinetics (TK): Blood samples are taken at specific intervals after dosing to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile at the tested dose levels.
Q4: Has any potential for hepatotoxicity or other organ-specific toxicity been identified?
In the CHAPTER-1 prophylactic trial, one participant receiving this compound 40 mg/day had an asymptomatic increase in gamma-glutamyltransferase (GGT), a liver enzyme. This event was classified as mild and did not lead to treatment discontinuation.[6] The open-label extension study also noted one instance of this mild, asymptomatic GGT elevation.[6] Overall, across multiple clinical trials with mean treatment durations extending beyond one year, this compound has been well-tolerated with no new safety signals identified.[5][11][12] No treatment-related serious or severe TEAEs related to laboratory parameters, vital signs, or electrocardiogram findings have been reported.
Q5: What does the long-term safety data from the on-demand treatment studies show?
The RAPIDe-3 (Phase 3) and RAPIDe-2 (Phase 2/3 extension) studies evaluated this compound for on-demand treatment of HAE attacks. In these settings, the safety profile was consistent with that observed in prophylactic trials.[11]
-
RAPIDe-3: this compound was well-tolerated with no treatment-related serious adverse events and no participants discontinuing treatment due to TEAEs.[9]
-
RAPIDe-2 (Extension Study): Analysis of 337 attacks showed this compound was well-tolerated across all doses with no new safety signals observed.[12] This included consistent safety outcomes for upper airway attacks.[13]
The data supports a favorable safety profile for the acute, intermittent use of this compound to treat HAE attacks.[9][11]
References
- 1. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 2. angioedemanews.com [angioedemanews.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com]
- 8. haei.org [haei.org]
- 9. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 10. angioedemanews.com [angioedemanews.com]
- 11. hcplive.com [hcplive.com]
- 12. Pharvaris Presents this compound Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 13. swissbiotech.org [swissbiotech.org]
Validation & Comparative
Deucrictibant vs. Icatibant: A Comparative Analysis for the Treatment of Hereditary Angioedema Attacks
A comprehensive guide for researchers and drug development professionals on the efficacy, safety, and experimental protocols of two prominent bradykinin (B550075) B2 receptor antagonists for Hereditary Angioedema (HAE).
Introduction
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling affecting various parts of the body, including the skin, gastrointestinal tract, and upper airway.[1] These attacks are mediated by the overproduction of bradykinin, a potent vasodilator that increases vascular permeability.[2][3] Both deucrictibant and icatibant (B549190) are bradykinin B2 receptor antagonists designed to mitigate the effects of excess bradykinin and provide on-demand treatment for HAE attacks.[4] Icatibant, administered via subcutaneous injection, has been an established treatment for HAE for several years.[5] this compound is an emerging oral therapy that has shown promising results in recent clinical trials.[4] This guide provides a detailed, data-driven comparison of these two therapies to inform research and clinical development in the field of HAE.
Mechanism of Action
Both this compound and icatibant function by competitively blocking the bradykinin B2 receptor.[6] In HAE, a deficiency or dysfunction of the C1 esterase inhibitor leads to unregulated plasma kallikrein activity, resulting in excessive bradykinin production.[3] Bradykinin then binds to its B2 receptors on endothelial cells, triggering a signaling cascade that leads to vasodilation, increased vascular permeability, and subsequent angioedema.[3][6] By acting as antagonists at the B2 receptor, this compound and icatibant prevent bradykinin from binding and initiating this pathological process, thereby alleviating the symptoms of an HAE attack.[6]
Caption: Bradykinin B2 Receptor Antagonism in HAE.
Efficacy: A Head-to-Head Data Comparison
While no direct comparative trials have been conducted, data from the respective pivotal Phase 3 trials, RAPIDe-3 for this compound and FAST-3 for icatibant, provide a basis for comparison.
| Efficacy Endpoint | This compound (RAPIDe-3)[2][7] | Icatibant (FAST-3)[8][9] | Placebo (RAPIDe-3)[2][7] | Placebo (FAST-3)[8][9] |
| Median Time to Onset of Symptom Relief | 1.28 hours | 2.0 hours | >12 hours | 19.8 hours |
| Median Time to Substantial Symptom Relief | 2.85 hours | Not directly reported; 1.5 hours to onset of primary symptom relief | >12 hours | 18.5 hours to onset of primary symptom relief |
| Median Time to Complete/Almost Complete Symptom Resolution | 11.95 hours | 8.0 hours | >24 hours | 36.0 hours |
| Median Time to End of Progression | 17.47 minutes | Not reported | 228.67 minutes | Not reported |
| Rescue Medication Use | 6.8% of attacks | Not required before symptom relief | Not reported | Not reported |
Pharmacokinetics
A key differentiator between this compound and icatibant is their route of administration and subsequent pharmacokinetic profiles.
| Pharmacokinetic Parameter | This compound (Oral) | Icatibant (Subcutaneous) |
| Administration | Oral immediate-release capsule[2] | Subcutaneous injection[3] |
| Time to Maximum Concentration (Tmax) | Approximately 1 hour (predicted) | <1 hour[3] |
| Absolute Bioavailability | Not yet fully characterized in humans | ~97%[10] |
| Elimination Half-life | Not yet fully characterized in humans | 1.48 ± 0.35 hours (30mg dose)[3] |
Safety and Tolerability
Both this compound and icatibant have demonstrated favorable safety profiles in their respective clinical trials.
| Adverse Events | This compound (RAPIDe-3)[2][11] | Icatibant (FAST-3)[8] |
| Treatment-Related Serious Adverse Events | None reported | None reported |
| Most Common Adverse Events | Not specified beyond being well-tolerated | Injection site reactions (reported in all icatibant-treated subjects) |
| Discontinuation due to Adverse Events | None reported | Not specified |
Experimental Protocols
The methodologies employed in the RAPIDe-3 and FAST-3 trials, while not identical, shared the common goal of assessing the efficacy and safety of on-demand treatment for HAE attacks.
This compound (RAPIDe-3) Trial Protocol[15]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, crossover trial.
-
Participant Population: 134 participants aged ≥ 12 years with HAE type 1, type 2, or HAE with normal C1 inhibitor.[2]
-
Intervention: Oral this compound immediate-release capsule (20 mg) or placebo for the on-demand treatment of HAE attacks.
-
Primary Efficacy Endpoint: Time to onset of symptom relief, defined as "a little better" on the Patient Global Impression of Change (PGI-C) scale at two consecutive timepoints.
-
Key Secondary Endpoints:
-
Time to End of Progression.
-
Time to substantial symptom relief (defined as "better" on the PGI-C).
-
Time to complete symptom resolution (assessed by the Patient Global Impression of Severity, PGI-S).
-
-
Data Collection: Patient-reported outcomes were collected via an electronic diary.
Icatibant (FAST-3) Trial Protocol[11][12]
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participant Population: Adults with HAE type I or II experiencing moderate to very severe cutaneous or abdominal attacks.
-
Intervention: Subcutaneous injection of icatibant 30 mg or placebo.
-
Primary Efficacy Endpoint: Time to 50% or more reduction in symptom severity, assessed by the patient using a Visual Analogue Scale (VAS).
-
Key Secondary Endpoints:
-
Time to onset of primary symptom relief.
-
Time to almost complete symptom relief.
-
Time to initial symptom relief.
-
-
Data Collection: Symptom severity was measured using a VAS, a 10cm line where patients mark their symptom intensity.[12]
Caption: Generalized HAE Clinical Trial Workflow.
Conclusion
This compound and icatibant are both effective bradykinin B2 receptor antagonists for the on-demand treatment of HAE attacks. Icatibant is an established subcutaneously administered therapy with a proven track record. This compound, as an oral formulation, offers a significant advantage in terms of convenience of administration. The RAPIDe-3 trial data for this compound demonstrates a rapid onset of action and a strong efficacy profile. While a direct comparison is not available, the data from their respective pivotal trials suggest that this compound has the potential to be a valuable addition to the HAE treatment landscape, offering patients an effective and convenient oral option for managing acute attacks. The choice between these therapies in a clinical setting will likely depend on factors such as patient preference, attack severity, and healthcare provider recommendations. Further real-world evidence and potentially comparative studies will be beneficial in fully elucidating the relative positioning of this compound and icatibant in the management of HAE.
References
- 1. This compound for Hereditary Angioedema · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. hcplive.com [hcplive.com]
- 3. Pharmacokinetics of single and repeat doses of icatibant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Shire Reports Positive Efficacy and Safety Results From FAST-3 Study of FIRAZYR(R) (icatibant) for Acute Attacks of Hereditary Angioedema [prnewswire.com]
- 6. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharvaris Announces Positive Topline Data from RAPIDe-3 Pivotal Study Confirming Potential of this compound for On-Demand Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 8. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharvaris Announces Positive Topline Data from RAPIDe-3 [globenewswire.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Deucrictibant Demonstrates Superior Efficacy Over Placebo in Treating Hereditary Angioedema Attacks
New clinical trial data reveals that the oral bradykinin (B550075) B2 receptor antagonist, deucrictibant, significantly reduces symptom burden and provides rapid relief for patients with Hereditary Angioedema (HAE) compared to placebo. The Phase 3 RAPIDe-3 trial showed that this compound was well-tolerated and effective across various HAE subtypes.
Researchers and drug development professionals now have compelling evidence from the RAPIDe-3 pivotal Phase 3 study supporting this compound as a potential oral on-demand treatment for HAE attacks. The trial, which enrolled a diverse global population of 134 participants aged 12 and older, met its primary and all secondary endpoints, showcasing statistically significant and clinically meaningful improvements in patient-reported outcomes.[1][2][3]
Key Efficacy Findings from the RAPIDe-3 Trial
The RAPIDe-3 trial data underscores the rapid and sustained efficacy of this compound in treating HAE attacks. A single 20 mg oral dose of this compound immediate-release capsule provided substantial benefits over placebo.
| Efficacy Endpoint | This compound (20 mg) | Placebo | p-value |
| Primary Endpoint | |||
| Median Time to Onset of Symptom Relief (PGI-C) | 1.28 hours | > 12 hours | <0.0001 |
| Secondary Endpoints | |||
| Median Time to End of Progression | 17.47 minutes | 228.67 minutes | <0.0001 |
| Median Time to Substantial Symptom Relief (PGI-C "better") | 2.85 hours | > 12 hours | <0.0001 |
| Median Time to Substantial Symptom Relief (PGI-S ≥1-level improvement) | 2.41 hours | > 12 hours | <0.0001 |
| Median Time to Complete Symptom Resolution (PGI-S) | 11.95 hours | > 24 hours | <0.0001 |
| Attacks Treated with a Single Capsule | 83.0% | N/A | |
| Attacks Treated Without Rescue Medication | 93.2% | N/A | |
| PGI-C: Patient Global Impression of Change; PGI-S: Patient Global Impression of Severity. Data sourced from multiple reports on the RAPIDe-3 trial.[1][2][7] |
The study also highlighted a favorable safety profile for this compound, with no treatment-related serious adverse events reported.[1][8]
Understanding the Mechanism: HAE Pathophysiology and this compound's Action
Hereditary Angioedema is primarily a bradykinin-mediated disease.[9][10] A deficiency or dysfunction of the C1-inhibitor protein leads to the overproduction of bradykinin.[11] Bradykinin then binds to its B2 receptor on endothelial cells, triggering a cascade that results in swelling.[11][12]
References
- 1. hcplive.com [hcplive.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. pharmatimes.com [pharmatimes.com]
- 4. Positive Results from CHAPTER-1 Phase 2 Study of [globenewswire.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. Pharvaris Reports Positive Phase 3 Data for this compound [lifesciencedaily.news]
- 8. angioedemanews.com [angioedemanews.com]
- 9. Frontiers | Pathophysiology of bradykinin and histamine mediated angioedema [frontiersin.org]
- 10. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Bradykinin Receptors in Hereditary Angioedema Due to C1-Inhibitor Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beckerentandallergy.com [beckerentandallergy.com]
Deucrictibant Eclipses Older Antagonists in Bradykinin B2 Receptor Potency, Data Show
For Immediate Release
A comprehensive review of experimental data reveals that deucrictibant, a novel small-molecule antagonist, demonstrates significantly higher potency at the bradykinin (B550075) B2 receptor compared to established antagonists like icatibant (B549190) and others. This guide provides a detailed comparison of their binding affinities and functional inhibition, supported by in-depth experimental methodologies, to inform researchers and drug development professionals in the field of bradykinin-mediated diseases.
This compound has emerged as a highly potent antagonist of the bradykinin B2 receptor, a key player in inflammatory processes and the primary target for treating conditions like hereditary angioedema (HAE).[1][2] In direct comparative studies, this compound displayed a 21-fold higher potency than icatibant at the recombinant human B2 receptor and a 25-fold higher potency at the endogenous B2 receptor in human umbilical veins.[3]
This superior potency is reflected in its sub-nanomolar inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), positioning it at the forefront of B2 receptor antagonists currently under investigation. The following data summary showcases the comparative potency of this compound and other key B2 receptor antagonists.
Comparative Potency of B2 Receptor Antagonists
| Antagonist | Ki (nM) | IC50 (nM) | Receptor Type | Species |
| This compound | 0.15[3] | 0.35 (ex vivo)[3] | Recombinant / Endogenous | Human |
| Icatibant (HOE-140) | 0.798[4] | 1.07[4] | Recombinant | Human |
| Anatibant (LF-16-0687) | 0.67 | - | B2 | Human |
| Fasitibant (MEN16132) | ~0.032* | - | B2 | Human |
| PHA-022121 | 0.47 | - | B2 | Human |
| WIN 64338 | 64 | - | B2 | Human |
| FR167344 | - | 65 | B2 | Human |
Note: Ki and IC50 values are compiled from various sources and experimental conditions, which may affect direct comparability. The potency of this compound is highlighted by its significantly lower Ki and IC50 values in head-to-head comparisons with Icatibant.[3] Fasitibant's Ki was calculated from a reported pKi of 10.5.
The enhanced potency of this compound suggests the potential for greater efficacy and possibly lower therapeutic doses, representing a significant advancement in the development of treatments for bradykinin-mediated disorders.[5]
Understanding the Mechanism: B2 Receptor Signaling
The bradykinin B2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by bradykinin, initiates a signaling cascade primarily through Gαq and Gαi proteins.[6][7] Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][8] This cascade culminates in an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), contributing to the physiological responses of inflammation, vasodilation, and pain.[6][7] Antagonists like this compound competitively block bradykinin from binding to the B2 receptor, thereby inhibiting this signaling pathway.[2]
Experimental Protocols
The determination of antagonist potency relies on standardized in vitro assays. The following are detailed methodologies for two key experiments: the radioligand binding assay and the calcium mobilization functional assay.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the B2 receptor.
Objective: To determine the Ki of B2 receptor antagonists.
Materials:
-
Cell Membranes: From a cell line stably expressing the human bradykinin B2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: e.g., [3H]-Bradykinin.
-
Test Antagonists: this compound, icatibant, etc.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.[8]
-
Assay Setup: In a 96-well plate, add:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of unlabeled bradykinin (e.g., 1 µM, for non-specific binding).
-
50 µL of varying concentrations of the test antagonist.[8]
-
-
Radioligand Addition: Add 50 µL of [3H]-Bradykinin at a concentration near its Kd value to all wells.[8]
-
Incubation: Initiate the binding reaction by adding 150 µL of the membrane preparation to each well. Incubate for 60 minutes at 30°C with gentle agitation.[4]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[4][8]
-
Quantification: Dry the filters and measure the radioactivity of the bound radioligand using a scintillation counter.[8]
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Calcium Mobilization Functional Assay
This assay measures the functional potency of an antagonist by its ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by bradykinin.
Objective: To determine the IC50 of B2 receptor antagonists in a functional assay.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human bradykinin B2 receptor.
-
Culture Medium: DMEM or Ham's F-12 with 10% FBS.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive dye.
-
Bradykinin (Agonist).
-
Test Antagonists.
-
Fluorescence Microplate Reader (e.g., FLIPR®).
Procedure:
-
Cell Seeding: The day before the assay, seed the cells into black, clear-bottom 96- or 384-well microplates.
-
Dye Loading: a. Prepare a dye loading solution with Fluo-4 AM in Assay Buffer. b. Remove the culture medium, wash the cells with Assay Buffer, and add the dye loading solution. c. Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.
-
Antagonist Incubation: a. Wash the cells to remove excess dye. b. Add serial dilutions of the test antagonist to the wells. c. Incubate for 15-30 minutes at room temperature or 37°C.
-
Agonist Stimulation and Measurement: a. Place the microplate in the fluorescence plate reader and establish a stable baseline fluorescence reading. b. Add a fixed concentration of bradykinin (typically the EC80) to all wells simultaneously. c. Record the fluorescence intensity over time to capture the peak calcium response.
Data Analysis:
-
Express the change in fluorescence as the ratio of the maximum fluorescence to the baseline fluorescence (F/F0).
-
Plot the peak fluorescence response as a function of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
This comprehensive guide underscores the significant potential of this compound as a highly potent B2 receptor antagonist. The provided experimental protocols offer a framework for researchers to further investigate and compare the pharmacological properties of this and other compounds in the class.
References
- 1. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.pharvaris.com [ir.pharvaris.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Pharvaris is developing a bradykinin B2 receptor antagonist for the treatment of hereditary angioedema [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. ir.pharvaris.com [ir.pharvaris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Deucrictibant: A Comparative Analysis in the Treatment of Hereditary Angioedema
An in-depth guide for researchers and drug development professionals on the clinical performance of Deucrictibant, a novel oral bradykinin (B550075) B2 receptor antagonist for the treatment of Hereditary Angioedema (HAE). This document provides a comprehensive comparison of this compound against placebo, based on the latest clinical trial data, with a focus on efficacy, safety, and experimental methodologies.
This compound is an investigational small molecule being developed by Pharvaris for both on-demand and prophylactic treatment of HAE attacks.[1] It is available in two formulations: PHVS416, an immediate-release capsule for acute attacks, and PHVS719, an extended-release tablet for prophylaxis.[1]
Mechanism of Action
Hereditary Angioedema is primarily driven by the excessive production of bradykinin, a potent vasodilator that binds to the bradykinin B2 receptor, leading to increased vascular permeability and subsequent swelling attacks.[2][3] this compound acts as a selective antagonist of the bradykinin B2 receptor, effectively blocking the downstream signaling cascade responsible for the clinical manifestations of HAE.[2][3]
On-Demand Treatment of HAE Attacks: The RAPIDe-3 Trial
The RAPIDe-3 trial was a pivotal Phase 3, global, placebo-controlled study evaluating the efficacy and safety of this compound immediate-release capsules (20 mg) for the on-demand treatment of HAE attacks in patients aged 12 years and older.[4][5]
Experimental Protocol: RAPIDe-3
References
Meta-analysis of Deucrictibant Clinical Trial Data: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of Deucrictibant with other approved treatments for Hereditary Angioedema (HAE), based on available clinical trial data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapies.
Introduction to Hereditary Angioedema and Treatment Landscape
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema) in various parts of the body, including the skin, gastrointestinal tract, and upper airway.[1] These attacks are mediated by the overproduction of bradykinin (B550075), a potent vasodilator, due to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2] The kallikrein-kinin system is the primary pathway for bradykinin production.[3]
The treatment landscape for HAE includes both on-demand treatments for acute attacks and long-term prophylaxis to prevent attacks. Key therapeutic targets include the bradykinin B2 receptor and plasma kallikrein. This guide focuses on a meta-analysis of clinical trial data for this compound, an investigational oral bradykinin B2 receptor antagonist, and compares its performance against established HAE therapies:
-
Icatibant (B549190): A subcutaneous bradykinin B2 receptor antagonist for on-demand treatment.
-
Lanadelumab: A subcutaneous plasma kallikrein inhibitor for long-term prophylaxis.
-
Berotralstat (B606040): An oral plasma kallikrein inhibitor for long-term prophylaxis.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound and its comparators.
On-Demand Treatment of HAE Attacks
| Feature | This compound (RAPIDe-3)[4] | Icatibant (FAST-3)[5] |
| Mechanism of Action | Oral Bradykinin B2 Receptor Antagonist | Subcutaneous Bradykinin B2 Receptor Antagonist |
| Primary Endpoint | Median Time to Onset of Symptom Relief | Median Time to 50% Reduction in Symptom Severity |
| Result vs. Placebo | 1.28 hours vs. >12 hours (p < 0.0001) | 2.0 hours vs. 19.8 hours (p < 0.001) |
| Key Secondary Endpoints | ||
| Median Time to Almost Complete Symptom Relief | 11.95 hours vs. >24 hours (p < 0.0001) | 8.0 hours vs. 36.0 hours (p = 0.012) |
| Use of Rescue Medication | Not specified in detail | No icatibant-treated subject required rescue medication before symptom relief |
| Administration | Oral | Subcutaneous |
| Key Adverse Events | Not specified in detail | Injection site reactions (experienced by all icatibant-treated subjects) |
Long-Term Prophylaxis of HAE Attacks
| Feature | Lanadelumab (HELP Study)[6] | Berotralstat (APeX-2)[7] |
| Mechanism of Action | Subcutaneous Plasma Kallikrein Inhibitor | Oral Plasma Kallikrein Inhibitor |
| Primary Endpoint | Rate of investigator-confirmed attacks | Rate of investigator-confirmed HAE attacks |
| Result vs. Placebo | 87% reduction in mean HAE attack frequency with 300 mg every 2 weeks (p < 0.001) | Significant reduction in attack rate at 150 mg (1.31 attacks/month) vs. placebo (2.35 attacks/month) (p < 0.001) |
| Key Secondary Endpoints | ||
| Attack-Free Rate | A significantly higher proportion of patients were attack-free throughout the 26-week study period compared to placebo | Not specified in detail |
| Administration | Subcutaneous | Oral |
| Key Adverse Events | Injection site pain | Abdominal pain, vomiting, diarrhea, back pain |
Experimental Protocols
This section outlines the methodologies of the key clinical trials cited in this guide.
This compound: RAPIDe-3 Trial
-
Official Title: Efficacy and Safety of the Oral Bradykinin B2 Receptor Antagonist this compound Immediate-Release Capsule in Treatment of Hereditary Angioedema Attacks.[8]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled, crossover trial.[8]
-
Population: Approximately 120 adolescents and adults (ages 12 and older) with HAE type I or II.[9]
-
Intervention: Participants self-administer this compound (20 mg oral immediate-release capsule) or placebo for two separate HAE attacks.[9]
-
Primary Endpoint: Time to onset of symptom relief, measured by the Patient Global Impression of Change (PGI-C) scale, defined as a rating of at least "a little better" for two consecutive timepoints within 12 hours post-treatment.[8]
-
Secondary Endpoints: Include time to end of progression of symptoms and the proportion of attacks resolving with a single dose.[9]
Icatibant: FAST-3 Trial
-
Official Title: A Phase III Randomized, Double-blind, Placebo-controlled, Parallel Group, Multicenter Study to Evaluate the Efficacy and Safety of Icatibant in the Treatment of an Acute Attack of Angioedema in Adult Subjects With Hereditary Angioedema (HAE).[10]
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled study.[5]
-
Population: Adult subjects with HAE type I or II experiencing a moderate to very severe cutaneous or abdominal attack.[5]
-
Intervention: A single subcutaneous injection of icatibant 30 mg or placebo.[11]
-
Primary Endpoint: Time to 50% or more reduction in symptom severity, assessed by the patient.[5]
-
Secondary Endpoints: Included time to onset of primary symptom relief and time to almost complete symptom relief.[5]
Lanadelumab: HELP Study
-
Official Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel Group Study to Evaluate the Efficacy and Safety of Subcutaneously Administered DX-2930 for Long-Term Prophylaxis Against Acute Attacks of Angioedema in Patients With Hereditary Angioedema (HAE).[12]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]
-
Population: 125 patients aged 12 years or older with HAE type I or II.[6]
-
Intervention: Subcutaneous lanadelumab at doses of 150 mg every 4 weeks, 300 mg every 4 weeks, or 300 mg every 2 weeks, or placebo for 26 weeks.[6]
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks during the treatment period compared to placebo.[6]
Berotralstat: APeX-2 Trial
-
Official Title: A Phase 3, Randomized, Double-blind, Placebo-controlled, Parallel Group Study to Evaluate the Efficacy and Safety of Two Dose Levels of BCX7353 Administered Orally for 24 Weeks for the Prevention of Attacks in Patients With Hereditary Angioedema.[13]
-
Study Design: A phase 3, double-blind, placebo-controlled, parallel-group trial.[13]
-
Population: 121 HAE patients aged 12 years or older.[13]
-
Intervention: Oral, once-daily berotralstat (110 mg or 150 mg) or placebo for 24 weeks.[13]
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks during the 24-week treatment period.[7]
Mandatory Visualization
Signaling Pathway in Hereditary Angioedema
Caption: Kallikrein-Kinin System in HAE and points of therapeutic intervention.
Experimental Workflow for an On-Demand HAE Clinical Trial
Caption: Typical workflow for a crossover design in an on-demand HAE clinical trial.
References
- 1. The Pathophysiology of Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 3. Hereditary angioedema: Pathophysiology (HAE type I, HAE type II, ...: Ingenta Connect [ingentaconnect.com]
- 4. hcplive.com [hcplive.com]
- 5. Randomized placebo-controlled trial of the bradykinin B₂ receptor antagonist icatibant for the treatment of acute attacks of hereditary angioedema: the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Help Study: Clinical Data & Design | TAKHZYRO® (lanadelumab-flyo) [takhzyro.com]
- 7. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haei.org [haei.org]
- 9. angioedemanews.com [angioedemanews.com]
- 10. stage.webhealthnetwork.com [stage.webhealthnetwork.com]
- 11. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Journal of Allergy and Clinical Immunology Publishes Results from BioCryst’s APeX-2 Pivotal Trial of Oral, Once-Daily Berotralstat for the Prevention of HAE Attacks | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]
Deucrictibant in Hereditary Angioedema: A Comparative Efficacy Analysis Across HAE Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Deucrictibant's efficacy in treating various subtypes of Hereditary Angioedema (HAE) against other established therapies. The information is compiled from clinical trial data and is intended to support research and development efforts in the field of angioedema.
Mechanism of Action: Targeting the Bradykinin (B550075) B2 Receptor
Hereditary Angioedema is primarily a bradykinin-mediated disease. The overproduction of bradykinin leads to increased vascular permeability, resulting in the characteristic swelling attacks. This compound is an orally administered small molecule that acts as a potent and selective antagonist of the bradykinin B2 receptor.[1][2] By blocking this receptor, this compound directly inhibits the signaling pathway responsible for the clinical manifestations of HAE attacks.[1][2]
Below is a diagram illustrating the bradykinin signaling pathway and the mechanism of action of this compound.
Caption: Signaling pathway of bradykinin-mediated angioedema and the inhibitory action of this compound.
Efficacy of this compound in HAE Subtypes: Clinical Trial Data
Clinical trial data, primarily from the Phase 3 RAPIDe-3 study for on-demand treatment and the Phase 2 CHAPTER-1 study for prophylaxis, have demonstrated the efficacy of this compound across different HAE subtypes.
On-Demand Treatment: RAPIDe-3 Study
The RAPIDe-3 trial was a pivotal Phase 3, randomized, double-blind, placebo-controlled, crossover study evaluating the efficacy and safety of an immediate-release capsule of this compound for the on-demand treatment of HAE attacks. The study included patients with HAE type 1, type 2, and HAE with normal C1 inhibitor.
Table 1: Efficacy of On-Demand this compound in HAE (RAPIDe-3 Trial)
| Efficacy Endpoint | This compound | Placebo | p-value |
| Median Time to Onset of Symptom Relief | 1.28 hours | >12 hours | <0.0001 |
| Median Time to Complete Symptom Resolution | 11.95 hours | >24 hours | <0.0001 |
| Median Time to End of Progression | 17.47 minutes | 228.67 minutes | <0.0001 |
| Attacks Treated with a Single Capsule | 83.0% | N/A | N/A |
| Attacks Requiring No Rescue Medication | 93.2% | N/A | N/A |
Data from the RAPIDe-3 trial as reported in press releases.[3][4]
Prophylactic Treatment: CHAPTER-1 Study
The CHAPTER-1 study was a Phase 2, two-part study evaluating the efficacy, safety, and tolerability of this compound for long-term prophylaxis against angioedema attacks in patients with HAE type 1 or 2.
Table 2: Efficacy of Prophylactic this compound in HAE (CHAPTER-1 Trial)
| Efficacy Endpoint | This compound (40 mg/day) | Placebo | p-value |
| Reduction in Monthly Attack Rate | 84.5% | N/A | 0.0008 |
| Median Monthly Attack Rate | 0.00 | 1.94 | N/A |
Data from the CHAPTER-1 trial.[5][6]
Comparison with Alternative HAE Therapies
The following tables provide a comparative overview of the efficacy of this compound with other approved treatments for HAE. It is important to note that direct head-to-head trial data is often unavailable, and these comparisons are based on data from separate clinical trials.
On-Demand Treatments
Table 3: Comparison of On-Demand HAE Treatments
| Treatment (Mechanism) | Median Time to Onset of Symptom Relief | Median Time to Complete/Almost Complete Symptom Resolution |
| This compound (Bradykinin B2 Receptor Antagonist) | 1.28 hours | 11.95 hours |
| Icatibant (B549190) (Bradykinin B2 Receptor Antagonist) | 1.5 - 2.0 hours | 3.5 - 19.7 hours (any location), 1.5 - 8.1 hours (laryngeal) |
| Ecallantide (Plasma Kallikrein Inhibitor) | 59 - 113 minutes (sustained improvement) | Not consistently reported |
| C1 Inhibitor Replacement (IV) | 30 minutes to a few hours | Not consistently reported |
Data compiled from various clinical trials.[3][7][8][9][10][11]
Prophylactic Treatments
Table 4: Comparison of Prophylactic HAE Treatments
| Treatment (Mechanism) | Mean Reduction in Attack Rate |
| This compound (Bradykinin B2 Receptor Antagonist) | 84.5% (vs. placebo) |
| Lanadelumab (Plasma Kallikrein Inhibitor) | ~87% (vs. placebo) |
| Berotralstat (Plasma Kallikrein Inhibitor) | 44.2% (150 mg vs. placebo) |
| C1 Inhibitor Replacement (SC) | 95% (vs. placebo) |
Data compiled from various clinical trials.[5][12][13][14]
Experimental Protocols
Detailed methodologies for the pivotal trials of this compound are summarized below.
RAPIDe-3 Study (On-Demand Treatment)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, crossover trial.[15][16]
-
Participants: Patients aged ≥12 years with a diagnosis of HAE type 1, type 2, or HAE with normal C1 inhibitor, with a history of at least two HAE attacks in the three months prior to screening.[4][17]
-
Intervention: Oral immediate-release capsule of this compound (20 mg) or placebo administered at the onset of an HAE attack.[4]
-
Primary Endpoint: Time to onset of symptom relief, defined as a patient-reported rating of at least "a little better" on the Patient Global Impression of Change (PGI-C) scale for two consecutive timepoints by 12 hours post-treatment.[15]
-
Key Secondary Endpoints: Time to complete symptom resolution, time to end of progression, and the proportion of attacks treated with a single dose.[4]
CHAPTER-1 Study (Prophylactic Treatment)
-
Study Design: A two-part, Phase 2 study with a placebo-controlled part 1 followed by an open-label extension.[5][18]
-
Participants: Adults (≥18 to ≤75 years) with a diagnosis of HAE type 1 or 2, not receiving other prophylactic treatments, and experiencing at least three attacks in the past three consecutive months or at least two attacks during the screening period.[5][18]
-
Intervention: In part 1, participants were randomized to receive one of two doses of this compound (20 or 40 mg/day) or placebo for 12 weeks.[5]
-
Primary Endpoint: The rate of investigator-confirmed HAE attacks per month.[5]
-
Key Secondary Endpoints: Reduction in the occurrence of moderate and severe attacks and attacks treated with on-demand medication.[5]
Below is a generalized experimental workflow for a clinical trial evaluating an on-demand HAE treatment, based on the design of studies like RAPIDe-3.
Caption: Generalized workflow for an on-demand HAE clinical trial.
Comparative Mechanisms of HAE Therapies
The following diagram illustrates the different points of intervention for various HAE therapies within the bradykinin formation and signaling cascade.
Caption: Comparative mechanisms of action of different HAE therapies.
References
- 1. Ecallantide for treatment of acute hereditary angioedema attacks: analysis of efficacy by patient characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. Treatment of hereditary angioedema with icatibant: Efficacy in cl...: Ingenta Connect [ingentaconnect.com]
- 4. hcplive.com [hcplive.com]
- 5. ir.pharvaris.com [ir.pharvaris.com]
- 6. LONG-TERM SAFETY AND EFFICACY OF ORAL this compound FOR HEREDITARY ANGIOEDEMA PROPHYLAXIS: CHAPTER-1 OPEN-LABEL EXTENSION STUDY: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Efficacy and safety of ecallantide in treatment of recurrent attacks of hereditary angioedema: open-label continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of icatibant in the treatment of acute hereditary angioedema during the FAST-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on the Use of C1-Esterase Inhibitor Replacement Therapy in the Acute and Prophylactic Treatment of Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Treatment of hereditary angioedema with icatibant: efficacy in clinical trials versus effectiveness in the real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Hereditary Angioedema: The Prevention of Angioedema Attacks With Subcutaneous C1-Inhibitor Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ir.pharvaris.com [ir.pharvaris.com]
- 16. haei.org [haei.org]
- 17. angioedemanews.com [angioedemanews.com]
- 18. ir.pharvaris.com [ir.pharvaris.com]
Deucrictibant for Hereditary Angioedema: A Comparative Analysis of a Novel Oral Therapy
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Targeting the Bradykinin (B550075) B2 Receptor
Hereditary Angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[5] These attacks are mediated by the overproduction of bradykinin, a potent vasodilator. Deucrictibant acts by selectively blocking the bradykinin B2 receptor, thereby preventing bradykinin from exerting its effects and mitigating the symptoms of an HAE attack.[1][6][7] This mechanism is a clinically validated target for HAE treatment.[7]
Below is a diagram illustrating the signaling pathway and the therapeutic intervention point of this compound.
Caption: Mechanism of action of this compound in the bradykinin signaling pathway.
Clinical Efficacy and Safety Profile
On-Demand Treatment (Immediate-Release Capsule)
Pivotal Phase 3 (RAPIDe-3) and Phase 2 (RAPIDe-1, RAPIDe-2) trials have evaluated the efficacy and safety of the immediate-release formulation.[1][8]
Key Efficacy Endpoints:
| Endpoint | This compound | Placebo | Statistical Significance | Source |
| Median Time to Onset of Symptom Relief | 1.28 hours | Significantly slower | p<0.0001 | |
| End of Progression™ | 17.47 minutes | Not reported | p<0.0001 | |
| Median Time to Complete Symptom Resolution | 11.95 hours | Significantly longer | p<0.0001 | |
| Single Dose Efficacy | 89.2% of attacks resolved with a single dose | N/A |
Safety: Across clinical trials, this compound has been generally well-tolerated with no new safety signals observed.
Prophylactic Treatment (Extended-Release Tablet)
The CHAPTER-1 Phase 2 study and its open-label extension have demonstrated the prophylactic potential of the extended-release formulation.
Key Efficacy Endpoints:
| Endpoint | This compound (40 mg/day) | Placebo | Statistical Significance | Source |
| Mean Monthly Attack Rate Reduction | 84.5% | N/A | p=0.0008 | [9][10] |
| Reduction in Moderate and Severe Attacks | 92.3% | N/A | [9] | |
| Reduction in Attacks Requiring On-Demand Medication | 92.6% | N/A | [9] | |
| Long-Term Attack Reduction (OLE) | 93% reduction from baseline | N/A |
Safety: The prophylactic formulation has also been well-tolerated in clinical studies.[9][10]
Comparative Landscape: this compound vs. Other HAE Therapies
A direct head-to-head comparative trial with this compound is not yet available. However, a comparison can be drawn based on existing data for other approved HAE therapies.
| Therapy | Mechanism of Action | Route of Administration | Indication |
| This compound | Bradykinin B2 Receptor Antagonist | Oral | On-demand & Prophylactic (Investigational) |
| Icatibant (e.g., Firazyr) | Bradykinin B2 Receptor Antagonist | Subcutaneous Injection | On-demand |
| Ecallantide | Kallikrein Inhibitor | Subcutaneous Injection | On-demand |
| Lanadelumab (Takhzyro) | Kallikrein Inhibitor (mAb) | Subcutaneous Injection | Prophylactic |
| Berotralstat | Kallikrein Inhibitor | Oral | Prophylactic |
| C1 Inhibitors (e.g., Cinryze, Haegarda, Ruconest) | C1 Esterase Inhibitor Replacement | Intravenous/Subcutaneous | On-demand & Prophylactic |
The oral route of administration for both on-demand and prophylactic treatment is a key differentiator for this compound, potentially offering greater convenience and improved quality of life for patients.[7]
Cost-Effectiveness Considerations
A formal cost-effectiveness analysis for this compound is not yet available as the therapy is investigational and pricing has not been established. However, existing analyses of other HAE therapies provide a framework for potential evaluation.
Cost-effectiveness models for HAE treatments typically consider drug acquisition costs, administration costs, management of adverse events, and the impact on quality-adjusted life years (QALYs).[11][12] For on-demand therapies, factors such as the need for re-dosing and the rates of hospitalization are significant drivers of overall cost.[12]
Published Cost-Effectiveness Data for On-Demand HAE Therapies:
| Therapy | Cost per Attack ($) | Cost per QALY ($) | Source |
| rhC1-INH | 12,905 | 420,941 | [11] |
| Icatibant | 14,806 | 488,349 | [11] |
| pdC1-INH | 14,668 | 483,892 | [11] |
| Ecallantide | 21,068 | 689,773 | [11] |
The Institute for Clinical and Economic Review (ICER) has also published reports on the cost-effectiveness of prophylactic HAE therapies, suggesting that many current treatments are priced above commonly accepted cost-effectiveness thresholds.[5][13]
The potential cost-effectiveness of this compound will likely be influenced by its oral administration, which could reduce healthcare resource utilization compared to injectable therapies, and its high efficacy in preventing attacks, potentially leading to fewer on-demand treatments and improved patient well-being.
Experimental Protocols and Methodologies
The clinical development of this compound has followed rigorous, randomized, double-blind, placebo-controlled trial designs.
RAPIDe-3 (Pivotal Phase 3, On-Demand)
-
Objective: To evaluate the efficacy and safety of this compound immediate-release capsules for the on-demand treatment of HAE attacks.
-
Design: A global, pivotal, randomized, double-blind, placebo-controlled study.[8]
-
Participants: Adults and adolescents (≥12 years) with HAE.[1]
-
Intervention: this compound or placebo administered at the onset of an HAE attack.
-
Primary Endpoint: Time to onset of symptom relief.
-
Secondary Endpoints: Time to complete symptom resolution, need for rescue medication.
References
- 1. pharvaris.com [pharvaris.com]
- 2. massbio.org [massbio.org]
- 3. Pharvaris Presents this compound Long-Term Extension Data for Both the Prophylactic and On-Demand Treatment of HAE at the Bradykinin Symposium 2024 - BioSpace [biospace.com]
- 4. Pharvaris Announces FDA Lifting of the Clinical Hold of this compound for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 5. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 6. Pharvaris’ oral this compound hits endpoints in acute HAE trial | BioWorld [bioworld.com]
- 7. pharvaris.com [pharvaris.com]
- 8. Clinical Pipeline - B2 Receptor Antagonism | Pharvaris [pharvaris.com]
- 9. Pharvaris Announces Positive Top-line Phase 2 Data from the CHAPTER-1 Study of this compound for the Prophylactic Treatment of HAE Attacks - Pharvaris N.V. [ir.pharvaris.com]
- 10. ir.pharvaris.com [ir.pharvaris.com]
- 11. jmcp.org [jmcp.org]
- 12. tandfonline.com [tandfonline.com]
- 13. icer.org [icer.org]
Patient Preference for Oral Deucrictibant vs. Injectable Treatments in Hereditary Angioedema: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational oral drug Deucrictibant with established injectable treatments for Hereditary Angioedema (HAE), focusing on patient preference, mechanism of action, and clinical trial data. The information presented is intended to inform research, clinical development, and strategic decision-making in the field of HAE therapeutics.
Executive Summary
Comparative Overview of HAE Treatments
The landscape of HAE treatment includes both on-demand therapies for acute attacks and prophylactic treatments to prevent their occurrence. A key differentiator among these therapies is the route of administration.
| Treatment | Brand Name(s) | Mechanism of Action | Route of Administration | Indication |
| Oral Treatment | ||||
| This compound (investigational) | - | Bradykinin (B550075) B2 Receptor Antagonist[4] | Oral (immediate-release capsule for on-demand; extended-release tablet for prophylaxis)[4] | On-demand and Prophylactic |
| Berotralstat | Orladeyo | Plasma Kallikrein Inhibitor[10][11][12] | Oral[10] | Prophylactic[11] |
| Injectable Treatments | ||||
| Lanadelumab | Takhzyro | Plasma Kallikrein Inhibitor[4][13] | Subcutaneous Injection[4][14] | Prophylactic[14] |
| Icatibant | Firazyr, generic | Bradykinin B2 Receptor Antagonist[1][5][15] | Subcutaneous Injection[14][15] | On-demand[14] |
| Ecallantide | Kalbitor | Plasma Kallikrein Inhibitor[16][17][18] | Subcutaneous Injection[14][16] | On-demand[14] |
| C1 Esterase Inhibitor (human) | Berinert, Cinryze, Haegarda | C1 Esterase Inhibitor Replacement[19][20][21] | Intravenous or Subcutaneous Injection[14][21] | On-demand and Prophylactic[14] |
| C1 Esterase Inhibitor (recombinant) | Ruconest | C1 Esterase Inhibitor Replacement[14][22] | Intravenous Injection[14] | On-demand[14] |
Patient Preference: Oral vs. Injectable Administration
Multiple studies highlight a significant patient preference for oral therapies over injections for the management of HAE.
A 2018 online survey of 75 adult HAE patients in the United States revealed that:
-
98% of patients currently using prophylactic medication would prefer an oral treatment option.[3]
-
96% of prophylaxis users agreed that an oral medication would better fit their lifestyle compared to an injectable.[3]
-
Convenience was cited as the primary reason for trying an oral prophylactic HAE medication by 67% of users.[3]
Another survey published in 2021 further substantiated these findings, indicating that two-thirds of respondents on injectable prophylaxis would switch to an oral alternative primarily to avoid needle sticks.[6]
A discrete-choice experiment conducted in 2025 reinforced that while the reduction in attack frequency is the most critical treatment attribute for patients, the mode of administration (oral tablet vs. injection) is also a highly significant factor influencing patient preference.[23]
These findings strongly suggest that an effective and well-tolerated oral treatment like this compound would be a welcome option for a majority of HAE patients currently on injectable therapies.
Mechanism of Action Signaling Pathways
The primary driver of swelling in HAE is the overproduction of bradykinin.[24] this compound and Icatibant act by directly blocking the bradykinin B2 receptor, preventing bradykinin from exerting its effects.[5][15][24] Other treatments, such as Lanadelumab, Berotralstat, and Ecallantide, target plasma kallikrein, an enzyme upstream in the pathway that is responsible for producing bradykinin.[4][11][17] C1 esterase inhibitors work by replacing the deficient or dysfunctional protein, thereby regulating the activation of the contact system and preventing the cascade that leads to bradykinin production.[19][20]
HAE Signaling Pathway and Therapeutic Targets.
Clinical Trial Data for this compound
This compound is being evaluated in two pivotal Phase 3 clinical trials: RAPIDe-3 for on-demand treatment and CHAPTER-3 for prophylactic treatment.
On-Demand Treatment: The RAPIDe-3 Trial
The RAPIDe-3 trial is a global, randomized, double-blind, placebo-controlled, crossover study evaluating the efficacy and safety of an immediate-release capsule of this compound (20 mg) for the on-demand treatment of HAE attacks.[25]
Experimental Protocol: RAPIDe-3 [25][26][27]
-
Objective: To evaluate the efficacy of this compound compared to placebo on the onset of symptom relief during an HAE attack.
-
Population: Approximately 134 participants aged 12 years and older with HAE type 1 or 2.[8][25]
-
Design: Each participant treats two HAE attacks, one with this compound and one with placebo, in a randomized order.
-
Primary Endpoint: Time to onset of symptom relief as measured by the Patient Global Impression of Change (PGI-C) scale.[27]
-
Key Secondary Endpoints: Time to end of progression of symptoms and the proportion of attacks resolved with a single dose.[26]
Key Results from RAPIDe-3: [8][24][28]
| Endpoint | This compound | Placebo | p-value |
| Median Time to Onset of Symptom Relief | 1.28 hours | > 12 hours | < 0.0001 |
| Median Time to Substantial Symptom Relief | 2.85 hours | > 12 hours | < 0.0001 |
| Median Time to Complete Symptom Resolution | 11.95 hours | > 24 hours | < 0.0001 |
| Median Time to End of Progression | 17.47 minutes | 228.67 minutes | < 0.0001 |
| Attacks Resolved with a Single Dose (within 12 hours) | 83% | - | - |
| Attacks Requiring No Rescue Medication | 93.2% | - | - |
The trial demonstrated that this compound was well-tolerated with no treatment-related serious adverse events.[8]
RAPIDe-3 Clinical Trial Workflow.
Prophylactic Treatment: The CHAPTER-3 Trial
The CHAPTER-3 trial is a global, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of an extended-release tablet of this compound (40 mg/day) for the prevention of HAE attacks.[29][30][31]
Experimental Protocol: CHAPTER-3 [29][30][32]
-
Objective: To evaluate the efficacy of this compound extended-release tablets in preventing angioedema attacks compared to placebo.
-
Population: Approximately 81 participants aged 12 years and older with HAE.
-
Design: Participants are randomized in a 2:1 ratio to receive either this compound (40 mg once daily) or a matching placebo for 24 weeks.
-
Primary Endpoint: Reduction in the number of HAE attacks over the 24-week treatment period.
-
Key Secondary Endpoints: Safety, pharmacological properties, and impact on health-related quality of life.
Topline data from the CHAPTER-3 trial are anticipated in the second half of 2026.[31][32]
CHAPTER-3 Clinical Trial Workflow.
Conclusion
The available evidence strongly suggests a patient preference for oral over injectable therapies for the management of HAE. The primary drivers for this preference are the convenience and the desire to avoid injections. This compound, as an oral investigational therapy, is well-positioned to address this unmet need. The positive results from the RAPIDe-3 trial for on-demand treatment, coupled with the ongoing CHAPTER-3 trial for prophylaxis, indicate that this compound has the potential to become a valuable and preferred treatment option for individuals with HAE, should it receive regulatory approval. Further research directly comparing patient-reported outcomes and preferences between this compound and specific injectable therapies will be crucial in fully elucidating its position in the HAE treatment paradigm.
References
- 1. Icatibant - Wikipedia [en.wikipedia.org]
- 2. Kalbitor (ecallantide) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 3. tandfonline.com [tandfonline.com]
- 4. drugs.com [drugs.com]
- 5. Icatibant | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angioedemanews.com [angioedemanews.com]
- 7. Hereditary angioedema patients would prefer newer-generation oral prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. haei.org [haei.org]
- 10. gov.uk [gov.uk]
- 11. Berotralstat: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 12. Berotralstat Monograph for Professionals - Drugs.com [drugs.com]
- 13. What is the mechanism of Lanadelumab? [synapse.patsnap.com]
- 14. Hereditary Angioedema Treatments to Prevent and Manage Attacks [healthline.com]
- 15. drugs.com [drugs.com]
- 16. Ecallantide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. What is the mechanism of Ecallantide? [synapse.patsnap.com]
- 18. drugs.com [drugs.com]
- 19. C1-esterase-inhibitor - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 20. C1 Esterase Inhibitor (Human) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clinicaltrials.eu [clinicaltrials.eu]
- 22. drugs.com [drugs.com]
- 23. ir.ionis.com [ir.ionis.com]
- 24. angioedemanews.com [angioedemanews.com]
- 25. Pharvaris Announces Positive Topline Data from RAPIDe-3 [globenewswire.com]
- 26. angioedemanews.com [angioedemanews.com]
- 27. haei.org [haei.org]
- 28. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 29. ir.pharvaris.com [ir.pharvaris.com]
- 30. angioedemanews.com [angioedemanews.com]
- 31. Pharvaris Initiates Phase 3 Studies for this compound in Hereditary and Acquired Angioedema, Plans Strategic Developments for 2025 | Nasdaq [nasdaq.com]
- 32. Pharvaris Announces Enrollment in CHAPTER-3 Phase 3 Study of this compound for HAE Prophylaxis and Updates on RAPIDe-3 Study [quiverquant.com]
Deucrictibant's Safety Profile: A Comparative Analysis for Hereditary Angioedema (HAE) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Deucrictibant, an investigational oral bradykinin (B550075) B2 receptor antagonist, with other approved medications for the treatment of Hereditary Angioedema (HAE). The information is compiled from publicly available clinical trial data to assist researchers and drug development professionals in their understanding of the current HAE treatment landscape.
Executive Summary
Hereditary Angioedema is a rare genetic disorder characterized by recurrent episodes of severe swelling. While several therapeutic options are available, the development of new treatments with improved safety and administration routes remains a key focus of research. This compound, an oral medication, offers a potential alternative to injectable therapies. This guide benchmarks its safety against Icatibant (B549190), a subcutaneously administered bradykinin B2 receptor antagonist, and two plasma kallikrein inhibitors, Lanadelumab (subcutaneous) and Berotralstat (B606040) (oral).
Comparative Safety Analysis
The following table summarizes the key safety findings from pivotal clinical trials for this compound and its comparators.
| Medication (Trial) | Mechanism of Action | Common Adverse Events (>10%) | Serious Adverse Events (Drug-Related) |
| This compound (RAPIDe-3) | Bradykinin B2 Receptor Antagonist | Well-tolerated with no treatment-related serious adverse events reported in the RAPIDe-3 trial.[1][2] Safety profile consistent with completed and ongoing studies.[1][2] | No treatment-related serious adverse events reported.[1][2] |
| Icatibant (FAST-3) | Bradykinin B2 Receptor Antagonist | Injection site reactions (almost all patients, 97%), including redness and swelling.[3] Other common reactions (>1%) include fever, increased transaminases, dizziness, and rash.[3] | Two serious adverse events (arrhythmia and noncardiac chest pain) were considered possibly related to icatibant in the open-label extension of the FAST-3 study.[4] |
| Lanadelumab (HELP Study) | Plasma Kallikrein Inhibitor | Injection site reactions (pain, erythema, bruising), viral upper respiratory tract infection, headache.[5] | No treatment-related serious adverse events reported.[6] |
| Berotralstat (APeX-2) | Plasma Kallikrein Inhibitor | Abdominal pain, vomiting, diarrhea, back pain, and gastroesophageal reflux disease. | No drug-related serious treatment-emergent adverse events occurred.[7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and study designs, the following diagrams are provided.
References
- 1. Pharvaris phase 3 RAPIDe-3: 1.28-hour relief with this compound | PHVS Stock News [stocktitan.net]
- 2. hcplive.com [hcplive.com]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Icatibant for Multiple Hereditary Angioedema Attacks across the Controlled and Open-Label Extension Phases of FAST-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Executive Summary - Clinical Review Report Lanadelumab (Takhzyro) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Deucrictibant
Disclaimer: A specific Material Safety Data Sheet (MSDS) for Deucrictibant is not publicly available. The following guidelines are based on established best practices for the handling of potent active pharmaceutical ingredients (APIs) and new chemical entities (NCEs) in a laboratory setting. Researchers and scientists must conduct a thorough risk assessment before handling any new compound and adhere to their institution's specific safety protocols.
This compound is a novel, potent, orally active small molecule bradykinin (B550075) B2 receptor antagonist. As with any potent pharmaceutical compound, proper handling is crucial to minimize exposure risk to laboratory personnel and prevent environmental contamination. The following provides essential procedural guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being performed. For potent compounds like this compound, a multi-layered approach to PPE is recommended.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Dry Powder) | - NIOSH-approved respirator (e.g., N95, or a powered air-purifying respirator (PAPR) for higher risk activities)- Goggles or a face shield- Disposable lab coat with tight cuffs- Double gloves (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powder. Full respiratory protection and multiple layers of skin protection are essential to prevent exposure. |
| Solution Preparation and Handling | - Chemical fume hood or other ventilated enclosure- Safety glasses with side shields or chemical splash goggles- Lab coat- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and skin contact remains. |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to protect against incidental contact. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will minimize the risk of exposure.
-
Preparation:
-
Review all available safety information and conduct a formal risk assessment for the planned experiment.[1][2][3]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring a certified chemical fume hood is used for all manipulations of dry powder and concentrated solutions.
-
Have a spill kit readily accessible.
-
-
Execution:
-
Don the appropriate PPE before entering the designated handling area.
-
Perform all weighing and dispensing of this compound powder within a ventilated balance enclosure or a chemical fume hood to control airborne particles.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Handle all solutions of this compound within a chemical fume hood.
-
-
Decontamination and Cleaning:
-
After handling, decontaminate all surfaces and equipment. The appropriate decontamination solution will depend on the chemical properties of this compound; in the absence of specific data, a general-purpose laboratory detergent followed by a rinse with an appropriate solvent (e.g., 70% ethanol) is a reasonable starting point, but validation of the cleaning procedure is recommended.
-
Carefully doff PPE to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
The disposal of potent pharmaceutical waste must be managed to prevent environmental release and accidental exposure.[4]
-
Bulk Powder and Concentrated Solutions:
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
The container should be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Dispose of through your institution's hazardous waste management program. Do not dispose of down the drain or in the regular trash.[4]
-
-
Contaminated Labware (e.g., vials, pipette tips, centrifuge tubes):
-
Collect in a designated, puncture-resistant, and sealed container labeled as hazardous waste.
-
Assume all disposable items that have come into contact with this compound are contaminated.
-
-
Contaminated PPE (e.g., gloves, disposable lab coats, sleeves):
-
Place in a sealed bag or container and dispose of as hazardous waste.[5]
-
-
Aqueous Waste (Dilute Solutions):
-
Collect in a sealed and labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Consult with your institution's EHS for guidance on the disposal of dilute aqueous waste containing potent compounds.
-
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
